molecular formula C8H19NO B1266705 2-(Hexylamino)ethanol CAS No. 54596-69-9

2-(Hexylamino)ethanol

Cat. No.: B1266705
CAS No.: 54596-69-9
M. Wt: 145.24 g/mol
InChI Key: MCIKGVLBLIZYRY-UHFFFAOYSA-N
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Description

2-(Hexylamino)ethanol, with the CAS Registry Number 54596-69-9, is an organic compound of significant interest in life science research and chemical synthesis . This chemical, with the molecular formula C 8 H 19 NO and a molecular weight of 145.24 g/mol, is characterized as a liquid at room temperature . Its structure features both ethanolamine and hexyl groups, making it a valuable intermediate for the development of more complex molecules, such as fluorinated or benzodioxol-containing compounds used in specialized research applications . Researchers should note that this compound has a boiling point of approximately 237.9 °C at 760 mmHg and a density of 0.87 g/cm³ . As a standard practice, it is recommended to store this product in a cool, dark place, and due to the hygroscopic nature of similar amino alcohols, it may be best to handle it under inert conditions to preserve stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. American Elements supplies this compound in various volumes and purity grades, including high and ultra-high purity forms, to meet specific research requirements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MCIKGVLBLIZYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866433
Record name 2-(Hexylamino)ethan-1-ol
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Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54596-69-9
Record name 2-(Hexylamino)ethanol
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Record name 2-Hexylaminoethanol
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Record name 2-hexylaminoethanol
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Foundational & Exploratory

2-(Hexylamino)ethanol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Hexylamino)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Hexylamino)ethanol (CAS: 54596-69-9), a secondary amino alcohol of significant interest as a synthetic intermediate in pharmaceutical research and development. The document details its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis via the nucleophilic ring-opening of ethylene oxide. Particular emphasis is placed on its emerging role as a precursor to N-acyl-hexyl-ethanolamides, a class of lipid signaling molecules with potential therapeutic applications in inflammation and pain management through the modulation of the endocannabinoid system. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the handling, synthesis, and strategic application of this versatile chemical building block.

Introduction and Nomenclature

2-(Hexylamino)ethanol is a bifunctional organic molecule containing both a secondary amine and a primary alcohol functional group. This structure imparts amphiphilic properties and provides two reactive sites for further chemical elaboration, making it a valuable intermediate in organic synthesis.

  • 1.1 IUPAC Name and Synonyms :

    • IUPAC Name : 2-(hexylamino)ethanol[1][2][3]

    • Common Synonyms : N-Hexylethanolamine, 2-(Hexylamino)ethan-1-ol, N-Hexyl-glycinol[1]

  • 1.2 CAS Registry Number : 54596-69-9[1][2][3]

  • 1.3 Molecular Structure and Formula :

    • Molecular Formula : C₈H₁₉NO[1][2]

    • Molecular Structure : The structure consists of a linear six-carbon hexyl group attached to the nitrogen atom of an ethanolamine backbone.

    • SMILES : CCCCCCNCCO[1][2]

    • InChI Key : MCIKGVLBLIZYRY-UHFFFAOYSA-N[1][3]

Physicochemical and Spectroscopic Properties

The physical properties of 2-(Hexylamino)ethanol are dictated by its molecular weight and the presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amine group. These features allow for intermolecular interactions that result in a relatively high boiling point and miscibility with a range of polar and non-polar solvents.

  • 2.1 Physical State and Appearance : Liquid at room temperature.[2]

  • 2.2 Tabulated Physicochemical Properties :

PropertyValueSource
Molecular Weight 145.24 g/mol PubChem[1]
Boiling Point 237.9 °C (at 760 mmHg)American Elements[2]
121-122 °C (at ~14 mmHg)NIST WebBook[3]
Density 0.87 g/cm³ (at 25 °C)American Elements[2]
Appearance LiquidAmerican Elements[2]
XLogP3 1.4PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
  • 2.3 Spectroscopic Profile : Spectroscopic analysis is essential for confirming the identity and purity of synthesized 2-(Hexylamino)ethanol.

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons, including a triplet for the terminal methyl group. Distinct multiplets corresponding to the methylene groups adjacent to the nitrogen (-CH₂-NH-), the oxygen (-CH₂-OH), and within the ethyl bridge will be present. Broad signals for the -OH and -NH protons will also be observed.

    • ¹³C NMR : The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, confirming the asymmetric structure.[1]

    • IR Spectroscopy : The infrared spectrum will be characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of O-H and N-H stretching vibrations. C-H stretching bands will appear just below 3000 cm⁻¹, and C-N and C-O stretching bands will be visible in the fingerprint region (typically 1050-1250 cm⁻¹).[3]

    • Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern will likely include a prominent peak from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 100 ([M-C₃H₇]⁺).[1]

Synthesis and Purification Protocol

The most direct and industrially relevant synthesis of N-alkylethanolamines is the reaction of a primary amine with ethylene oxide. This reaction proceeds via a nucleophilic attack of the amine on the strained epoxide ring.

  • 3.1 Reaction Principle: Nucleophilic Ring-Opening of Ethylene Oxide The lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This Sₙ2-type reaction forces the ring to open, forming an alkoxide intermediate, which is subsequently protonated (typically by another amine molecule or during workup) to yield the final 2-(hexylamino)ethanol product. A common side reaction is the further reaction of the product with another molecule of ethylene oxide to form the corresponding diethanolamine derivative, 2,2'-(Hexylimino)diethanol.[4] To favor the desired mono-adduct, an excess of the primary amine is typically used.

  • 3.2 Detailed Step-by-Step Synthesis Protocol

    CAUTION : Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This reaction must be performed by trained personnel in a well-ventilated fume hood or a specialized reactor designed for handling hazardous gases.

    • Reactor Setup : A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a temperature probe. The system is purged with dry nitrogen.

    • Reagent Charging : Charge the flask with hexylamine (e.g., 2.0 moles, ~202.4 g). A solvent such as methanol or ethanol can be used to aid in heat dissipation, but the reaction can also be run neat.

    • Cooling : Cool the flask to 0-5 °C using an ice bath.

    • Ethylene Oxide Addition : Slowly bubble ethylene oxide gas (e.g., 1.0 mole, ~44.05 g) through the gas inlet tube into the stirred hexylamine solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 15 °C.

    • Reaction Monitoring : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Workup : Once the reaction is complete, carefully vent any unreacted ethylene oxide through a scrubber. The excess hexylamine and solvent (if used) are removed under reduced pressure using a rotary evaporator.

    • Purification : The crude product is purified by vacuum distillation to separate the desired 2-(hexylamino)ethanol from unreacted starting material and the diethanolamine byproduct.

  • 3.3 Rationale for Experimental Choices

    • Excess Amine : Using a molar excess of hexylamine shifts the reaction equilibrium towards the formation of the monosubstituted product, minimizing the formation of the diethanolamine byproduct.

    • Low Temperature Control : The ring-opening of ethylene oxide is highly exothermic. Maintaining a low temperature during the addition is critical to prevent a runaway reaction and to minimize side reactions.

    • Inert Atmosphere : A nitrogen atmosphere prevents potential side reactions with atmospheric components and ensures safety, given the flammable nature of the reagents.

    • Vacuum Distillation : The boiling points of hexylamine (131 °C)[5], 2-(hexylamino)ethanol (238 °C)[2], and the diethanolamine byproduct are sufficiently different to allow for efficient separation by fractional distillation under reduced pressure, which lowers the required temperatures and prevents product degradation.

  • 3.5 Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble & Purge Reactor Charge 2. Charge Hexylamine Setup->Charge Cool 3. Cool to 0-5 °C Charge->Cool AddEO 4. Add Ethylene Oxide Cool->AddEO Stir 5. Stir 12-24h at RT AddEO->Stir Exothermic Reaction Evap 6. Evaporate Excess Amine Stir->Evap Distill 7. Vacuum Distillation Evap->Distill Product Pure 2-(Hexylamino)ethanol Distill->Product

Caption: Synthesis workflow for 2-(Hexylamino)ethanol.

Applications in Research and Drug Development

While 2-(hexylamino)ethanol is not itself an active pharmaceutical ingredient (API), its bifunctional nature makes it a crucial building block, particularly in the field of lipid-based signaling.

  • 4.1 Precursor for N-Acylethanolamides (NAEs) The most significant application for this molecule in drug discovery is as a direct precursor to N-acyl-hexyl-ethanolamides. NAEs are a class of endogenous lipid mediators that includes the well-known endocannabinoid anandamide (N-arachidonoylethanolamine).[6] These molecules exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.[6][7]

    By reacting 2-(hexylamino)ethanol with various fatty acid chlorides or activated esters, researchers can synthesize a library of novel NAE analogs. These analogs can be designed to probe structure-activity relationships or to have improved metabolic stability compared to their endogenous counterparts.

  • 4.2 Targeting the Endocannabinoid System The therapeutic effects of NAEs are often terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA).[7][8][9][10] The inhibition of these enzymes is a major therapeutic strategy to enhance the signaling of endogenous NAEs, producing analgesic and anti-inflammatory effects with a potentially lower side-effect profile than direct cannabinoid receptor agonists.[7][11] Synthetic NAEs derived from 2-(hexylamino)ethanol can be used as tools to:

    • Develop novel inhibitors of FAAH or NAAA.

    • Serve as substrates to characterize the activity of these enzymes.

    • Act as reference standards in metabolomic studies investigating the endocannabinoid system.

  • 4.3 Role in Drug Formulation The amphiphilic nature of N-alkylethanolamines, combining a lipophilic alkyl chain with a hydrophilic headgroup, gives them surfactant-like properties. This makes them potentially useful as excipients in drug formulations to improve the solubility and bioavailability of poorly water-soluble APIs.

Safety, Handling, and Toxicology

No specific, comprehensive safety data sheet is publicly available for 2-(hexylamino)ethanol. Therefore, a conservative approach to handling is required, based on the known hazards of its precursors and structural analogs.

  • 5.1 GHS Hazard Classification (Inferred) Based on data for hexylamine[12] and other amino alcohols[13], 2-(hexylamino)ethanol should be treated as a hazardous substance with the following likely classifications:

    • Acute Toxicity (Oral, Dermal) : Harmful if swallowed or in contact with skin.

    • Skin Corrosion/Irritation : Causes severe skin burns and eye damage (Category 1B or 1C).

    • Aquatic Toxicity : May be toxic to aquatic life.

  • 5.2 Recommended Handling Procedures and Personal Protective Equipment (PPE)

    • Engineering Controls : Always handle in a well-ventilated chemical fume hood.

    • Personal Protective Equipment :

      • Eye/Face Protection : Wear chemical safety goggles and a face shield.

      • Hand Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene).

      • Skin and Body Protection : Wear a lab coat and appropriate protective clothing. Ensure an emergency eyewash station and safety shower are immediately accessible.

    • Handling : Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • 5.3 Toxicological Profile The toxicology of 2-(hexylamino)ethanol is expected to be a composite of its constituent parts:

    • Hexylamine Moiety : The precursor, hexylamine, is toxic and highly corrosive.[12]

    • Ethanolamine Moiety : Ethanolamines are known skin and eye irritants or corrosives.[13]

    • General Toxicity : Long-chain alkylamines can cause skin irritation or allergic reactions.[7] Given these factors, the compound should be handled with significant care as a corrosive and potentially toxic substance until specific toxicological data becomes available.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108610, 2-(Hexylamino)ethanol. Retrieved from [Link]

  • American Elements. (n.d.). 2-(hexylamino)ethan-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanol, 2-(hexylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acylethanolamine. Retrieved from [Link]

  • Marrone, M. C., et al. (2017). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. Journal of Pharmacology and Experimental Therapeutics, 362(1), 123-132. Retrieved from [Link]

  • Kano, M., et al. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8585. Retrieved from [Link]

  • Ahn, K., et al. (2011). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 12(12), 8754-8770. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

  • Duranti, A., et al. (2012). Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. Journal of Medicinal Chemistry, 55(10), 4824-4836. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81229, Ethanol, 2,2'-(hexylimino)bis-. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • ACS Publications. (2020, September 15). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis. Retrieved from [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 12(11), 1361-1375. Retrieved from [Link]

  • LookChem. (n.d.). Cas 111-26-2, Hexylamine. Retrieved from [Link]

  • Sasso, O., et al. (2018). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1243. Retrieved from [Link]

Sources

Introduction: The Dual-Functionality of N-Hexylethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Hexylethanolamine

N-Hexylethanolamine, also known by its IUPAC name 2-(Hexylamino)ethanol, is a bifunctional organic molecule belonging to the alkanolamine family. Its structure is characterized by a secondary amine and a primary alcohol (hydroxyl group), tethered by an ethylene bridge, and featuring a six-carbon hexyl chain. This unique amphiphilic architecture—a polar head group (amine and alcohol) and a nonpolar hydrocarbon tail—is the primary determinant of its chemical behavior and utility. It imparts surface-active properties, making it a valuable intermediate and active ingredient in formulations ranging from industrial corrosion inhibitors and surfactants to potential building blocks in pharmaceutical synthesis.

This guide provides a comprehensive overview of the core physical and chemical properties of N-hexylethanolamine, offering field-proven insights into its reactivity, characterization, and handling. The information herein is synthesized to support research and development activities by providing the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. N-Hexylethanolamine is registered under several identifiers, which are crucial for database searches and regulatory compliance.

  • IUPAC Name: 2-(Hexylamino)ethan-1-ol[1]

  • CAS Number: 54596-69-9[1]

  • Molecular Formula: C₈H₁₉NO[1]

  • Synonyms: 2-Hexylaminoethanol, N-(n-Hexyl)ethanolamine

The molecule's structure contains two key reactive centers: the lone pair of electrons on the nitrogen atom and the hydroxyl group's oxygen atom. The hexyl chain provides lipophilicity, balancing the hydrophilicity of the amino-alcohol head.

Caption: Molecular structure of N-Hexylethanolamine.

Physical Properties

The physical properties of N-Hexylethanolamine are largely dictated by its amphiphilic nature. While comprehensive experimental data is sparse in publicly available literature, a combination of reported and computed values provides a solid profile. The molecule is expected to be a liquid at room temperature with moderate viscosity.

PropertyValueSource
Molecular Weight 145.24 g/mol PubChem[1]
Boiling Point 121-122 °C at 19 mbar (14.25 mmHg)NIST WebBook[2]
Topological Polar Surface Area 32.3 Ų (Computed)PubChem[1]
XLogP3 (Octanol-Water Partition) 1.4 (Computed)PubChem[1]
Hydrogen Bond Donor Count 2 (Computed)PubChem[1]
Hydrogen Bond Acceptor Count 2 (Computed)PubChem[1]
Rotatable Bond Count 7 (Computed)PubChem[1]

The computed XLogP3 value of 1.4 suggests that N-hexylethanolamine has a slight preference for the octanol phase over the aqueous phase, confirming its amphiphilic character. This balance is critical for its function as a surfactant and emulsifier, allowing it to orient at oil-water interfaces. Its ability to act as both a hydrogen bond donor (from O-H and N-H) and acceptor (at N and O) contributes to its miscibility with a range of polar solvents.

Chemical Properties and Reactivity

The chemistry of N-hexylethanolamine is defined by its two functional groups, which can react independently or, in some cases, concertedly.

cluster_0 N-Hexylethanolamine Core cluster_1 Reactivity Pathways Molecule R-NH-CH₂CH₂-OH (R = Hexyl) Amine_Reactions Secondary Amine (Nucleophilic/Basic) - Acylation - Alkylation - Acid Neutralization Molecule->Amine_Reactions N-H site Alcohol_Reactions Primary Alcohol (Nucleophilic) - Esterification - Etherification - Oxidation Molecule->Alcohol_Reactions O-H site

Caption: Key reactivity sites of N-Hexylethanolamine.

Basicity and pKa

The secondary amine group confers basic properties to the molecule. The pKa of the conjugate acid (R₂NH₂⁺) of a typical secondary amine is around 10-11. For N-hexylethanolamine, the electron-withdrawing effect of the nearby hydroxyl group is expected to slightly lower this value. The pKa is a critical parameter for applications in pH-controlled formulations, such as in corrosion inhibitors or emulsifiers, where protonation state dictates solubility and activity. An experimental determination is recommended for precise formulation work (see Section 6 for protocol).

Reactions of the Amine Group
  • Acid-Base Reactions: As a base, it readily reacts with acids to form the corresponding ammonium salt, a reaction fundamental to its use as a corrosion inhibitor or pH adjuster.

  • Acylation: The amine nitrogen is a potent nucleophile and reacts with acylating agents like acid chlorides or anhydrides to form stable amides.

  • N-Nitrosation: Like other secondary amines, it can react with nitrosating agents (e.g., nitrous acid formed from nitrites in acidic conditions) to form N-nitrosamines, which are often carcinogenic.[3] This is a critical consideration for applications in environments where nitrites may be present.

Reactions of the Hydroxyl Group
  • Esterification: The primary alcohol can be esterified by reaction with carboxylic acids (often under acidic catalysis) or their derivatives to produce esters. These derivatives can serve as specialized surfactants or lubricants.

  • Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. Ethoxylation, the reaction with ethylene oxide, is a common industrial modification to enhance the water solubility and surfactant properties of related molecules.[4]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Strong oxidants like periodate can cleave the bond between the nitrogen-bearing carbon and the alcohol-bearing carbon, a reaction characteristic of 1,2-amino alcohols.[5]

Spectroscopic Profile

For structural verification and quality control, a combination of spectroscopic methods is essential.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the different proton environments: a triplet for the terminal methyl group of the hexyl chain (~0.9 ppm), a broad multiplet for the -(CH₂)₄- methylene groups of the hexyl chain (~1.3-1.6 ppm), a triplet for the -NH-CH₂- group (~2.6 ppm), a triplet for the -CH₂-OH group (~3.6 ppm), and broad, exchangeable singlets for the N-H and O-H protons.

  • ¹³C NMR (Carbon NMR): The spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbons closer to the electronegative nitrogen and oxygen atoms will appear further downfield (higher ppm).

  • IR (Infrared) Spectroscopy: Key characteristic peaks include a broad absorption band in the 3300-3500 cm⁻¹ region due to O-H and N-H stretching, and C-H stretching peaks just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 145. A prominent fragment is often observed from alpha-cleavage, resulting in a peak at m/z = 44, corresponding to the [CH₂=NH-CH₂]⁺ fragment.[1]

Synthesis Pathway

The primary industrial synthesis of N-hexylethanolamine involves the reaction of a primary amine (n-hexylamine) with ethylene oxide.[6][7][8] This reaction is an example of nucleophilic ring-opening of an epoxide.

Hexylamine n-Hexylamine Reactor Reaction Vessel (Controlled Temp/Pressure) Hexylamine->Reactor EthyleneOxide Ethylene Oxide EthyleneOxide->Reactor Crude Crude Product Mix (Mono- and Di-adducts) Reactor->Crude Ethoxylation Purification Purification (e.g., Distillation) FinalProduct N-Hexylethanolamine Purification->FinalProduct Crude->Purification

Caption: Industrial synthesis workflow for N-Hexylethanolamine.

The reaction stoichiometry must be carefully controlled. Using an excess of n-hexylamine favors the formation of the desired mono-adduct, N-hexylethanolamine. If ethylene oxide is in excess, further reaction can occur to form the di-adduct, N-hexyl-diethanolamine. The final product is typically purified by distillation to remove unreacted starting materials and byproducts.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

The following protocol outlines a robust method for determining the pKa of the secondary amine in N-hexylethanolamine. This self-validating system relies on precise pH measurement and volumetric additions of a standardized titrant.

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of N-hexylethanolamine via potentiometric titration.

Materials:

  • N-Hexylethanolamine (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • 100 mL beaker

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 0.145 g (1 mmol) of N-hexylethanolamine and dissolve it in 50 mL of CO₂-free deionized water in the 100 mL beaker. Add a magnetic stir bar.

  • System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar or the beaker walls.

  • Initial Measurement: Begin stirring gently. Record the initial pH of the N-hexylethanolamine solution.

  • Titration Procedure:

    • Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL to capture the inflection point accurately.

    • Continue the titration well past the equivalence point until the pH curve flattens in the acidic region.

  • Data Analysis:

    • Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (the center of the inflection). This can be found visually or by calculating the first derivative (ΔpH/ΔV).

    • The volume at the half-equivalence point is V_eq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (V_eq / 2). According to the Henderson-Hasselbalch equation, at this point, pH = pKa.[2][9]

Causality and Trustworthiness: This potentiometric method is highly trustworthy because the pKa is determined directly from the titration curve's shape, which is a fundamental representation of the equilibrium between the base and its conjugate acid. The half-equivalence point is where the concentrations of the protonated (R₂NH₂⁺) and unprotonated (R₂NH) forms are equal, providing a direct measurement of the pKa.[9]

Key Applications

The bifunctional and amphiphilic nature of N-hexylethanolamine makes it a versatile molecule in several industrial applications.

  • Surfactants and Emulsifiers: Its ability to reduce surface tension makes it an effective component in detergents, cleaning products, and emulsifying agents for creating stable oil-in-water or water-in-oil mixtures.[4]

  • Corrosion Inhibitors: In aqueous systems, N-hexylethanolamine can adsorb onto metal surfaces. The nitrogen and oxygen atoms chelate the metal, while the hydrophobic hexyl chain forms a protective barrier against corrosive agents. Its basicity also helps in neutralizing acidic components.

  • Wetting Agents: In textile and agricultural formulations, it can be used as a wetting agent to lower the contact angle of liquids on surfaces, ensuring even spreading and penetration.[4]

  • Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, specialized polymers, and higher-order surfactants through derivatization of its amine or hydroxyl groups.[4]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for N-hexylethanolamine is not widely available, its properties can be inferred from similar alkanolamines. It should be handled as a corrosive and potentially toxic substance.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If working with heated material or in a poorly ventilated area, respiratory protection may be required.

  • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably a fume hood. Keep away from strong oxidizing agents, strong acids, and sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention for any significant exposure.

Conclusion

N-Hexylethanolamine is a functionally rich molecule whose value lies in the interplay between its secondary amine, primary alcohol, and lipophilic hexyl chain. This guide has detailed its chemical identity, physical and chemical properties, spectroscopic signature, and primary synthesis route. Its utility as a surfactant, corrosion inhibitor, and chemical intermediate is directly linked to its amphiphilic structure and the reactivity of its dual functional groups. By providing a framework for its characterization and a protocol for determining its fundamental pKa value, this document serves as a critical resource for scientists and developers looking to leverage the unique properties of N-hexylethanolamine in their work.

References

  • Synthesis of Alternate N-Hexyl Ethanolamine Synthesis Scheme. PrepChem.com.

  • 2-(Hexylamino)ethanol | C8H19NO | CID 108610. PubChem, National Center for Biotechnology Information.

  • Amines to Alcohols. Chemistry Steps.

  • US Patent 6034257A: Method for separating glycerin from reaction mixtures containing glycerin and fatty acid amides, alkoxylated amides obtained therefrom and the use thereof. Google Patents.

  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State.

  • 1.20: Amines- Reactions. Chemistry LibreTexts.

  • Production of ethanolamine by amination of ethylene oxide over acid activated clays. Google Patents.

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information (PMC).

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks.

  • US Patent 8383861B2: Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods. Google Patents.

  • Secondary amino alcohols are a new class of cleavable linkers... ResearchGate.

  • Ethanol, 2-(hexylamino)-. NIST Chemistry WebBook, SRD 69.

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing).

  • Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. National Center for Biotechnology Information (PMC).

  • DETERMINATION OF pKa OF GLYCINE. eGyanKosh.

  • EP0375267B1 - Production of ethanolamine by amination of ethylene oxide over acid activated clays. Google Patents.

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Methodological & Application

Application Notes and Protocols: 2-(Hexylamino)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-(Hexylamino)ethanol as a Versatile Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tailoring the properties and reactivity of metal complexes. Among the diverse classes of ligands, amino alcohols represent a versatile group of compounds capable of forming stable complexes with a wide array of metal ions. 2-(Hexylamino)ethanol, a member of the N-alkylethanolamine family, emerges as a ligand of significant interest. Its structure, featuring a secondary amine and a primary alcohol, allows it to act as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring with a metal center.[1] The presence of the hexyl group introduces lipophilicity, which can influence the solubility and catalytic activity of its metal complexes in organic media.

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of 2-(Hexylamino)ethanol. While specific literature on this particular ligand is limited, this guide provides detailed, field-proven protocols adapted from established methodologies for analogous amino alcohol ligands. We will delve into the synthesis of the ligand itself, general procedures for the preparation of its metal complexes, and explore its potential applications in catalysis and corrosion inhibition, supported by the foundational principles of coordination chemistry.

Physicochemical Properties of 2-(Hexylamino)ethanol

A thorough understanding of the ligand's properties is crucial for its effective application. The following table summarizes key physicochemical data for 2-(Hexylamino)ethanol.

PropertyValueSource
Molecular Formula C₈H₁₉NO-
Molecular Weight 145.24 g/mol -
Appearance Colorless liquid (predicted)-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents and slightly soluble in water.-

Ligand Synthesis: A Generalized Protocol

The synthesis of 2-(Hexylamino)ethanol can be achieved through the reaction of hexylamine with ethylene oxide. This reaction is analogous to the industrial synthesis of other ethanolamines.[2]

Protocol: Synthesis of 2-(Hexylamino)ethanol

Materials:

  • Hexylamine

  • Ethylene oxide

  • Methanol (or another suitable solvent)

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with hexylamine and a suitable solvent like methanol.

  • Cool the mixture in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution with vigorous stirring. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed with extreme care in a properly functioning fume hood.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench any unreacted ethylene oxide by adding a small amount of dilute acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure 2-(Hexylamino)ethanol.

Causality of Experimental Choices:

  • The use of an excess of hexylamine can help to minimize the formation of the di-and tri-ethanolamine byproducts.

  • The reaction is performed at low temperatures to control the exothermicity of the ring-opening reaction of ethylene oxide.

  • Methanol is a common solvent for this reaction due to its ability to dissolve both reactants.

Coordination Chemistry: A Bidentate N,O-Donor Ligand

2-(Hexylamino)ethanol is expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group.[3] This chelation forms a thermodynamically stable five-membered ring. The coordination can occur with the ligand in its neutral form or as a deprotonated alkoxide, which would result in a neutral or anionic complex depending on the metal's oxidation state and other ligands present.

The coordination of amino alcohol ligands is a well-established principle in coordination chemistry, leading to the formation of stable metal complexes.[3]

General Protocol for the Synthesis of Metal Complexes

The following is a generalized protocol for the synthesis of transition metal complexes with 2-(Hexylamino)ethanol, which can be adapted for various metal salts.[4]

Materials:

  • 2-(Hexylamino)ethanol

  • Metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Ethanol or Methanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the metal salt (1 equivalent) in a minimal amount of ethanol or methanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon) if the metal salt is air-sensitive.

  • In a separate flask, dissolve 2-(Hexylamino)ethanol (1 to 2 equivalents, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours or heat to reflux if necessary. The formation of a precipitate may indicate complex formation.

  • Monitor the reaction by observing color changes or the formation of a solid.

  • If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated or a non-coordinating solvent can be added to induce crystallization.

Self-Validating System:

The successful synthesis of the metal complex can be confirmed through various characterization techniques:

  • Infrared (IR) Spectroscopy: A shift in the O-H and N-H stretching frequencies of the ligand upon coordination to the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons of the ligand upon complexation.

  • UV-Vis Spectroscopy: Appearance of new absorption bands in the visible region, particularly for d-block metal complexes, corresponding to d-d transitions.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the complex.

Applications in Catalysis

Metal complexes of amino alcohols are known to be effective catalysts in a variety of organic transformations.[4] The tunable steric and electronic properties of the ligand, influenced by the N-alkyl substituent, can significantly impact the catalytic activity and selectivity.

Potential Catalytic Application: Chan-Lam Coupling

Copper complexes with N,O-donor ligands have been successfully employed as catalysts in Chan-Lam coupling reactions for the formation of C-N bonds.[5] The following is a representative protocol for a Chan-Lam coupling reaction that could be explored using a copper(II)-2-(hexylamino)ethanol complex.

Protocol: Copper-Catalyzed N-Arylation of Imidazole

Materials:

  • Arylboronic acid (e.g., phenylboronic acid)

  • Imidazole

  • Copper(II)-2-(hexylamino)ethanol complex (catalyst)

  • Solvent (e.g., Dichloromethane or Methanol)

  • Base (e.g., Triethylamine)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the arylboronic acid (1.0 mmol), imidazole (1.2 mmol), the copper(II)-2-(hexylamino)ethanol complex (e.g., 5 mol%), and the solvent.

  • Add the base (2.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required, under an air or oxygen atmosphere (as the oxidant).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Causality of Experimental Choices:

  • The copper catalyst facilitates the transmetalation and reductive elimination steps of the catalytic cycle.

  • The base is often required to activate the amine nucleophile.

  • An oxidant is typically needed to regenerate the active Cu(II) species.

Application as a Corrosion Inhibitor

Amino alcohols are effective corrosion inhibitors for various metals and alloys, particularly in acidic and neutral environments.[6][7] Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[8] The adsorption occurs through the lone pair of electrons on the nitrogen and oxygen atoms, which coordinate to the metal surface.[8]

Mechanism of Corrosion Inhibition

The hexyl group in 2-(Hexylamino)ethanol is expected to enhance its corrosion inhibition efficiency. The long alkyl chain can create a hydrophobic barrier on the metal surface, further preventing the ingress of corrosive species. The inhibition mechanism is a combination of:

  • Adsorption: The polar head group (-NH-CH₂-CH₂-OH) adsorbs onto the metal surface.

  • Film Formation: The nonpolar hexyl tails orient away from the surface, forming a dense, hydrophobic layer.

This dual functionality makes 2-(Hexylamino)ethanol a promising candidate for the development of new corrosion inhibitors.

Visualizations

Ligand Synthesis Workflow

G cluster_synthesis Synthesis of 2-(Hexylamino)ethanol start Start: Hexylamine & Ethylene Oxide reaction Reaction in Solvent (e.g., Methanol) Low Temperature start->reaction purification Purification by Vacuum Distillation reaction->purification product Product: 2-(Hexylamino)ethanol purification->product G M Mⁿ⁺ N N M->N Coordination Bond O O M->O Coordination Bond H1 H N->H1 Hexyl Hexyl N->Hexyl CH2_1 CH₂ N->CH2_1 H2 H O->H2 CH2_2 CH₂ CH2_1->CH2_2 CH2_2->O

Caption: Bidentate coordination of 2-(Hexylamino)ethanol to a metal center.

Conclusion

2-(Hexylamino)ethanol presents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis, bidentate nature, and the presence of a lipophilic hexyl group make it an attractive candidate for the development of novel metal complexes with potential applications in catalysis and materials science, particularly as corrosion inhibitors. The generalized protocols and foundational principles outlined in these application notes provide a solid starting point for researchers to embark on the exploration of the rich coordination chemistry of this versatile amino alcohol. Further research is warranted to synthesize and characterize specific metal complexes of 2-(Hexylamino)ethanol and to evaluate their efficacy in various applications.

References

  • ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. (2015). ResearchGate. [Link]

  • Bonding in Coordination Complexes. (2016). Chemistry LibreTexts. [Link]

  • Biological and Catalytic Applications of Copper(II) Complexes with N,O-Donor Schiff Base Ligands. (2023). ResearchGate. [Link]

  • Preparation method of 2-(aminoxy) ethanol. (2014).
  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (2012). Scientific Research Publishing. [Link]

  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (2022). PubMed Central. [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). (n.d.). Organic Syntheses. [Link]

  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (2012). ResearchGate. [Link]

  • Anions of α-Amino Acids as (O,N)-Donor Ligands in Si-, Ge- and Sn-Coordination Chemistry. (2020). MDPI. [Link]

  • A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. (2018). JETIR. [Link]

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Application Notes & Protocols: Formulation and Evaluation of Corrosion Inhibitor Solutions with 2-(Hexylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Corrosion of metallic assets poses a significant economic and safety challenge across numerous industries, from energy and transportation to manufacturing and infrastructure. The application of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive environment.[1][2] Among the various classes of organic inhibitors, amino alcohols have garnered considerable attention due to their efficacy, solubility, and versatile nature.

This document provides a comprehensive technical guide for researchers and formulation scientists on the use of 2-(Hexylamino)ethanol as a corrosion inhibitor. We will explore its mechanism of action, provide detailed protocols for formulating inhibitor solutions, and outline robust methodologies for evaluating their performance. The causality behind experimental choices is emphasized to empower users to adapt and optimize these protocols for their specific applications.

Physicochemical Profile of 2-(Hexylamino)ethanol

Understanding the molecular structure and properties of 2-(Hexylamino)ethanol is fundamental to its application as a corrosion inhibitor. The molecule possesses a polar head group containing a secondary amine and a hydroxyl (-OH) group, and a nonpolar hydrocarbon tail (hexyl group). This amphiphilic nature is the key to its inhibitory function.

Table 1: Properties of 2-(Hexylamino)ethanol

Property Value Source
Molecular Formula C₈H₁₉NO [3]
Molar Mass 145.24 g/mol [3]
CAS Number 54596-69-9 [3]
Appearance Colorless Liquid (assumed) General Chemical Knowledge

| IUPAC Name | 2-(hexylamino)ethanol |[3] |

Mechanism of Corrosion Inhibition

The effectiveness of 2-(Hexylamino)ethanol stems from its ability to adsorb onto a metal surface and displace water and other corrosive agents. The process involves a combination of physical and chemical interactions.

  • Adsorption: The nitrogen atom of the amine group and the oxygen atom of the hydroxyl group possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron in steel), leading to the formation of coordinate covalent bonds (chemisorption). Additionally, electrostatic interactions between the charged metal surface and the polar functional groups contribute to adsorption.

  • Film Formation: Once adsorbed, the hydrophobic hexyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species (e.g., H⁺, Cl⁻, O₂) to the metal surface.[1][4]

The overall effect is a significant reduction in both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions.

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Inhibitor 2-(Hexylamino)ethanol Molecule AdsorbedHead Polar Head Group (N, O) (Adsorption Site) Inhibitor->AdsorbedHead 1. Adsorption via Polar Head Group CorrosiveIons Corrosive Ions (H+, Cl-) MetalSurface Metal Surface (e.g., Steel) CorrosiveIons->MetalSurface 2. Barrier blocks corrosive attack ProtectiveLayer Hydrophobic Hexyl Chains (Barrier Layer)

Caption: Mechanism of 2-(Hexylamino)ethanol as a corrosion inhibitor.

Formulation Development Protocol

The goal of formulation is to create a stable and effective solution that delivers the inhibitor to the target system. The choice of solvent and the potential inclusion of synergistic additives are critical considerations.

Core Components
  • Primary Solvent: Ethanol is a common and effective solvent for many organic inhibitors, including 2-(Hexylamino)ethanol. It is miscible with water and many hydrocarbons, making it suitable for a range of applications from aqueous systems to fuel blends.[5][6][7][8]

  • Co-Solvents: Deionized water is frequently used, especially for applications in cooling towers or process water. For oil and gas applications, solvents like xylene or heavy aromatic naphtha may be required to ensure compatibility with the hydrocarbon phase.

  • 2-(Hexylamino)ethanol (Inhibitor): The concentration is a critical parameter. A concentration screening study is essential to determine the optimal dosage, as too little will be ineffective and too much can be uneconomical or even detrimental.

  • Synergistic Additives (Optional): The performance of 2-(Hexylamino)ethanol can sometimes be enhanced by adding other compounds. This "synergism" means the combined effect is greater than the sum of the individual components.[9][10][11][12] Examples include other film-forming amines, fatty acids, or phosphate esters.

Example Formulation Table for Screening Studies

The following table provides a starting point for developing test formulations for an aqueous corrosive medium.

Table 2: Example Formulations for Screening

Formulation ID 2-(Hexylamino)ethanol (ppm) Solvent System Synergistic Additive (ppm)
BLANK-AQ 0 95% Deionized Water / 5% Ethanol None
HAE-100 100 95% Deionized Water / 5% Ethanol None
HAE-250 250 95% Deionized Water / 5% Ethanol None
HAE-500 500 95% Deionized Water / 5% Ethanol None

| HAE-SYN-250 | 250 | 95% Deionized Water / 5% Ethanol | 50 ppm Dimer Acid |

Stock and Test Solution Preparation Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Review the Safety Data Sheet (SDS) for 2-(Hexylamino)ethanol and all other chemicals before use.[13][14]

  • Prepare Inhibitor Stock Solution (e.g., 10,000 ppm): a. Tare a clean, dry 100 mL volumetric flask on an analytical balance. b. Carefully add 1.000 g of 2-(Hexylamino)ethanol to the flask. c. Add approximately 50 mL of the chosen primary solvent (e.g., ethanol) and swirl gently to dissolve the inhibitor completely. d. Once dissolved, bring the volume up to the 100 mL mark with the same solvent. e. Cap and invert the flask several times to ensure a homogenous solution. This is your 10,000 ppm (w/v) stock solution.

  • Prepare Final Test Solutions (e.g., 250 ppm in 1 L): a. To a 1 L volumetric flask, add the required volume of the stock solution. For a 250 ppm solution, you would add 25 mL of the 10,000 ppm stock. (Calculation: (Desired Concentration × Final Volume) / Stock Concentration = Volume of Stock) ( (250 ppm × 1000 mL) / 10,000 ppm = 25 mL ) b. Add any other co-solvents or additives as required by your formulation table. c. Bring the volume up to the 1 L mark with the main test medium (e.g., deionized water containing a corrosive agent like 3.5% NaCl). d. Cap and mix thoroughly. Prepare a "blank" solution containing everything except the corrosion inhibitor for comparison.

Performance Evaluation Protocols

To validate the effectiveness of a formulation, a combination of gravimetric and electrochemical methods is recommended. This provides a holistic view of the inhibitor's performance and mechanism.

Protocol 1: Weight-Loss Immersion Test (ASTM G31)

This classic method provides a reliable, time-averaged corrosion rate and is considered a foundational test for any inhibitor screening program.[15][16][17]

G start Start prep 1. Prepare & Polish Metal Coupons (e.g., C1018 Steel) start->prep clean1 2. Degrease, Rinse, & Dry Coupons prep->clean1 weigh1 3. Weigh Coupons (Initial Weight, W_i) clean1->weigh1 immerse 4. Immerse Coupons in Test & Blank Solutions weigh1->immerse incubate 5. Incubate at Controlled Temp & Time (e.g., 24-168 hrs) immerse->incubate remove 6. Remove Coupons incubate->remove clean2 7. Chemically Clean (per ASTM G1) to Remove Corrosion Products remove->clean2 weigh2 8. Rinse, Dry, & Re-weigh (Final Weight, W_f) clean2->weigh2 calc 9. Calculate Corrosion Rate & Inhibition Efficiency weigh2->calc end End calc->end

Caption: Workflow for the weight-loss corrosion test (ASTM G31).

Methodology:

  • Coupon Preparation: Use metal coupons (e.g., C1018 mild steel) of known surface area. Polish the surfaces with silicon carbide paper (e.g., up to 600 grit), rinse with deionized water, degrease with acetone, and dry completely.[18]

  • Initial Weighing: Weigh each coupon to a precision of 0.1 mg. This is the initial weight (Wᵢ).

  • Immersion: Place each coupon in a sealed container with a known volume of the test solution (or blank). Ensure the coupon is fully submerged. Run tests in triplicate for reproducibility.

  • Exposure: Maintain the containers at a constant temperature for a set duration (e.g., 24 to 168 hours).

  • Cleaning: After exposure, remove the coupons. Chemically clean them according to ASTM G1 standard to remove all corrosion products without removing a significant amount of the base metal.[19]

  • Final Weighing: Rinse, dry, and re-weigh the coupons to get the final weight (Wբ).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Wᵢ - Wբ

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (constant), ΔW = weight loss (g), A = surface area (cm²), T = time (hours), D = density of metal (g/cm³).

    • Inhibition Efficiency (%IE): %IE = [ (CRₑ - CRᵢ) / CRₑ ] × 100 Where: CRₑ = Corrosion rate in blank, CRᵢ = Corrosion rate in inhibited solution.

Protocol 2: Electrochemical Evaluation

Electrochemical methods are rapid and provide valuable mechanistic information about the inhibitor's interaction with the metal surface.[20] A standard three-electrode glass cell is used, containing a working electrode (the metal being tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

G Potentiostat Potentiostat WE Working Electrode (Metal Sample) Potentiostat->WE Controls Potential RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Measures Potential CE Counter Electrode (e.g., Platinum) Potentiostat->CE Applies Current Cell Electrochemical Cell (with Test Solution)

Caption: Simplified diagram of a three-electrode electrochemical cell setup.

A. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current (Icorr), which is directly proportional to the corrosion rate, and indicates whether the inhibitor affects the anodic, cathodic, or both reactions.[21][22][23]

  • Setup: Assemble the three-electrode cell with the polished working electrode and the test solution.

  • Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Scan: Perform a polarization scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.167 mV/s) as recommended by ASTM G59.

  • Analysis: Plot the resulting log(current density) vs. potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to find the corrosion current density (Icorr).

  • Calculation:

    • %IE = [ (Icorrₑ - Icorrᵢ) / Icorrₑ ] × 100 Where: Icorrₑ = Icorr in blank, Icorrᵢ = Icorr in inhibited solution.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the protective inhibitor film.[24][25][26][27] A higher film resistance indicates better corrosion protection.

  • Setup & Stabilization: Use the same setup as for PDP and stabilize at OCP.

  • Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). For a simple corrosion system, this plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter signifies a higher Rct and better corrosion inhibition.

  • Calculation:

    • %IE = [ (Rctᵢ - Rctₑ) / Rctᵢ ] × 100 Where: Rctᵢ = Rct in inhibited solution, Rctₑ = Rct in blank.

References

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  • Metallurgical Engineering Services. Immersion Corrosion. [Link]

  • Ochnio, M., et al. (2022). Synergistic Effects of Propolis Combined with 2-Phenoxyethanol and Antipyretics on the Growth of Staphylococcus aureus. MDPI. [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. [Link]

  • Krisher, A. S. Technical Information Regarding Corrosion Testing. [Link]

  • Infinita Lab. Corrosion Inhibitor Testing. [Link]

  • Ruhr-Petrol. Bioethanol – Applications in Energy, Pharmaceuticals, Cosmetics, and More. [Link]

  • Chen, C., et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International. [Link]

  • Universal Solvents. (2024). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!. [Link]

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Application Note: Evaluating 2-(Hexylamino)ethanol as a Corrosion Inhibitor using Electrochemical Impedance Spectroscopy (EIS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Corrosion and the Role of Amino Alcohols

Corrosion is a pervasive electrochemical process that degrades metallic materials, leading to significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. Among these, amino alcohols like 2-(Hexylamino)ethanol are promising candidates due to their molecular structure. These molecules typically feature a hydrophilic head (containing nitrogen and oxygen atoms) capable of adsorbing onto the metal surface and a hydrophobic tail (the hexyl group) that forms a protective barrier against corrosive agents.[2] The nitrogen and oxygen atoms act as adsorption centers by donating lone-pair electrons to the vacant d-orbitals of the metal, forming a coordinate bond. This adsorption process displaces water and aggressive ions from the metal surface, thereby inhibiting the corrosion reactions.[3]

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing the performance of corrosion inhibitors.[4][5] Unlike DC techniques, EIS uses a small amplitude AC signal over a wide range of frequencies to probe the electrochemical interface.[6] This allows for the determination of key parameters related to the inhibitor's effectiveness, such as the charge transfer resistance and the double-layer capacitance, providing detailed insights into the inhibition mechanism.[7][8] This application note provides a comprehensive guide to utilizing EIS for the quantitative evaluation of 2-(Hexylamino)ethanol's performance as a corrosion inhibitor.

The Principle of EIS in Corrosion Inhibition Studies

At its core, EIS measures the opposition of an electrochemical system to the flow of an AC current as a function of frequency. The resulting impedance data is typically represented in two common formats: Nyquist and Bode plots.[9][10]

  • Nyquist Plot: This plot displays the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple corrosion process, the Nyquist plot often shows a single semicircle.[11] The diameter of this semicircle is equivalent to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.[12] A larger semicircle diameter in the presence of an inhibitor indicates a higher Rct and, consequently, better corrosion protection.[12]

  • Bode Plot: This format consists of two plots: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency (log f), and the phase angle (Φ) versus log f.[9] In the Bode magnitude plot, the impedance at low frequencies corresponds to the total resistance of the system (solution resistance + charge transfer resistance). An effective inhibitor will significantly increase this low-frequency impedance.[1] The phase angle plot provides information about the capacitive or resistive nature of the interface.

By modeling the impedance data with equivalent electrical circuits (EECs), it is possible to extract quantitative values for the electrochemical parameters of the system.[13] A common and simple model for a corrosion system is the Randles circuit.[13]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reproducible and reliable results. Each step includes justifications to provide a clear understanding of the experimental choices.

Materials and Equipment
  • Working Electrode (WE): A sample of the metal to be protected (e.g., mild steel, aluminum), with a defined surface area.

  • Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[4]

  • Counter Electrode (CE): An inert conductor with a large surface area, typically a platinum or graphite rod.[4]

  • Electrochemical Cell: A glass cell capable of holding the three electrodes and the test solution.

  • Potentiostat/Galvanostat with a Frequency Response Analyzer (FRA): The instrument used to perform the EIS measurements.[6]

  • Corrosive Medium: The electrolyte in which the corrosion will be studied (e.g., 1 M HCl, 3.5% NaCl solution).

  • Inhibitor: 2-(Hexylamino)ethanol of high purity.

  • Polishing materials: Silicon carbide papers of various grits and polishing cloths with alumina or diamond paste for preparing the working electrode surface.

Step-by-Step Methodology
  • Working Electrode Preparation:

    • Mechanically polish the working electrode using successively finer grades of silicon carbide paper, followed by polishing with alumina or diamond paste to achieve a mirror-like finish. This ensures a reproducible surface and removes any pre-existing oxide layers.

    • Rinse the polished electrode with deionized water and then with ethanol, and dry it in a stream of warm air.

    • Immediately immerse the electrode in the test solution to prevent re-oxidation.

  • Electrolyte Preparation:

    • Prepare the corrosive solution (e.g., 1 M HCl) using analytical grade reagents and deionized water.

    • Prepare a stock solution of 2-(Hexylamino)ethanol.

    • Create a series of test solutions with varying concentrations of the inhibitor (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm) by adding the appropriate amount of the stock solution to the corrosive medium. Also, prepare a blank solution without the inhibitor.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.

    • Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize IR drop.

  • Open Circuit Potential (OCP) Stabilization:

    • Before running the EIS scan, allow the system to stabilize by monitoring the OCP for a period (typically 30-60 minutes) until a steady-state potential is reached.[14] This ensures that the subsequent EIS measurement is performed on a relatively stable system.

  • EIS Measurement:

    • Apply a small amplitude sinusoidal AC voltage (typically 10 mV) around the OCP. A small perturbation is crucial to maintain the linearity of the system's response.[14]

    • Scan a wide frequency range, for instance, from 100 kHz down to 10 mHz.[4] This broad range allows for the characterization of both fast (double-layer charging) and slow (charge transfer) processes.

    • Record the impedance data at each frequency.

  • Data Acquisition and Analysis:

    • Perform EIS measurements for the blank solution and for each inhibitor concentration.

    • Analyze the obtained Nyquist and Bode plots.

    • Fit the experimental data to a suitable equivalent electrical circuit (EEC) using appropriate software to extract the values of Rct and other parameters.[6]

Data Presentation and Interpretation

Visualizing the Inhibition Effect

The primary visual evidence of inhibition is a significant increase in the diameter of the Nyquist semicircle and a rise in the low-frequency impedance in the Bode plot as the inhibitor concentration increases.

Quantitative Analysis

The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values using the following equation:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Where:

  • Rct(inh) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the blank solution.

The key parameters obtained from the EEC fitting can be summarized in a table for easy comparison.

Table 1: Hypothetical EIS Parameters for Mild Steel in 1 M HCl with and without 2-(Hexylamino)ethanol

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF·cm⁻²)IE%
0 (Blank)50150-
502508080.0
1006005591.7
20012003095.8

A decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration is also indicative of inhibitor adsorption, as the inhibitor molecules displace water molecules at the interface, leading to a decrease in the local dielectric constant or an increase in the thickness of the electrical double layer.[15][16]

Mechanistic Insights through Visualization

The interaction between the inhibitor and the metal surface can be modeled using an equivalent electrical circuit. A simple Randles circuit is often sufficient for uniform corrosion.[13]

G cluster_0 Electrochemical Interface start R_s start->R_s Solution Resistance node1 R_s->node1 R_ct node1->R_ct Charge Transfer Resistance CPE node1->CPE Double Layer Capacitance end R_ct->end CPE->end

Caption: Randles equivalent circuit model for a simple corrosion process.

In this model, Rs represents the solution resistance, Rct is the charge transfer resistance, and CPE (Constant Phase Element) is used instead of a pure capacitor to account for the non-ideal capacitance of the double layer on a real, non-homogeneous metal surface.[17]

The experimental workflow can be visualized as follows:

G A 1. Prepare Working Electrode (Polishing, Cleaning) C 3. Assemble 3-Electrode Cell A->C B 2. Prepare Test Solutions (Blank & Inhibitor Concentrations) B->C D 4. Stabilize at Open Circuit Potential (OCP) C->D E 5. Perform EIS Measurement (100 kHz to 10 mHz) D->E F 6. Data Acquisition (Nyquist & Bode Plots) E->F G 7. Fit Data to Equivalent Circuit Model F->G H 8. Calculate Inhibition Efficiency (IE%) G->H

Caption: Experimental workflow for EIS evaluation of a corrosion inhibitor.

Conclusion: A Robust Tool for Performance Evaluation

Electrochemical Impedance Spectroscopy provides a robust and detailed method for evaluating the performance of corrosion inhibitors like 2-(Hexylamino)ethanol. By following a well-structured protocol and correctly interpreting the resulting data, researchers can gain valuable insights into the inhibitor's efficiency and mechanism of action. This quantitative approach is essential for the development and optimization of new and effective corrosion protection strategies.

References

  • Vertex AI Search. (n.d.). EIS - Corrosion.
  • Materials Science. (n.d.). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S.
  • ResearchGate. (n.d.). A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend.
  • Zerust Excor. (2020, November 3). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System.
  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • Zulkifli, F., Khairina, S., Ghazali, M. S. M., Al-Amiery, A. A., Ismail, N., Izionworu, V. O., Suriani, M. J., & Nik, W. B. W. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings.
  • Bureau of Reclamation. (2019, January 30). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.
  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
  • MDPI. (n.d.). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges.
  • ResearchGate. (n.d.). (a Nyquist plot for different concentrations of inhibitor. b) Bode plot...
  • ResearchGate. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
  • ASTM G106-89 (Reapproved 2004) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (n.d.).
  • ResearchGate. (n.d.). Equivalent electrical circuit corresponding to the corrosion process on the carbon steel in hydrochloric acid.
  • National Institutes of Health. (n.d.). Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends.
  • YouTube. (2025, March 1). E27 Chapter 8- Section 4, Advantages of EIS method, and Nyquist and Bode plots.
  • nLab. (n.d.). Corrosion Part 4 – Equivalent Circuit Models.
  • MDPI. (2022, December 16). Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution.
  • PalmSens. (n.d.). Equivalent circuit fitting for corrosion measurements.
  • ResearchGate. (n.d.). (a) Nyquist plot, (b) Bode-magnitude plot and (c) Phase angle plots...
  • PalmSens. (n.d.). Bode and Nyquist Plot.
  • MDPI. (2021, November 20). Corrosion Inhibition Using Harmal Leaf Extract as an Eco-Friendly Corrosion Inhibitor.
  • Ecolab. (n.d.). Ethanol Corrosion Inhibitors.
  • YouTube. (2021, May 7). KAA 504 Chapter 5 EIS Part 2 (Bode and Nyquist plots, Warburg Impedance).
  • ResearchGate. (2025, November 26). (PDF) Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid.

Sources

Application Notes and Protocols for 2-(Hexylamino)ethanol as a Surfactant and Emulsifying Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on 2-(Hexylamino)ethanol: Bridging Theory and Practice

2-(Hexylamino)ethanol, a secondary amino alcohol, presents a compelling molecular architecture for surfactant and emulsifying applications. Its structure, featuring a hydrophilic amino-ethanol head group and a moderately long, lipophilic hexyl chain, positions it as a candidate for creating stable oil-in-water (O/W) emulsions. This guide provides a comprehensive framework for researchers and formulation scientists to explore the potential of 2-(Hexylamino)ethanol.

It is important to note that while the fundamental principles of surfactant chemistry provide a strong theoretical basis for its application, specific experimental data for 2-(Hexylamino)ethanol, such as its Critical Micelle Concentration (CMC) and experimentally determined Hydrophile-Lipophile Balance (HLB), are not extensively documented in publicly available literature. Therefore, this document serves as both a guide to its application and a roadmap for its initial characterization. The protocols herein are designed to be self-validating, enabling the user to determine the necessary empirical parameters for successful formulation development.

Section 1: Physicochemical Properties and Surfactant Characteristics

2-(Hexylamino)ethanol (C8H19NO) is a molecule that possesses both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail, the defining characteristic of a surfactant.

Molecular Structure:

Caption: Molecular structure of 2-(Hexylamino)ethanol.

Key Physicochemical Properties

A summary of the known and estimated properties of 2-(Hexylamino)ethanol is provided in the table below.

PropertyValueSource
Molecular Formula C8H19NOPubChem CID 108610[1]
Molecular Weight 145.24 g/mol PubChem CID 108610[1]
XLogP3-AA (Computed) 1.4PubChem CID 108610[1]
Hydrogen Bond Donor Count 2PubChem CID 108610[1]
Hydrogen Bond Acceptor Count 2PubChem CID 108610[1]
Estimated HLB (Davies' Method) ~9.6Calculated
Estimated HLB (Griffin's Method) ~9.7Calculated
Critical Micelle Concentration (CMC) To be determined experimentally-
The Hydrophile-Lipophile Balance (HLB): A Predictive Tool

The HLB value is a crucial parameter for selecting the appropriate surfactant for a given application.[1][2] It provides a measure of the balance between the hydrophilic and lipophilic portions of the surfactant molecule. For oil-in-water (O/W) emulsions, surfactants with HLB values in the range of 8-16 are generally preferred.[2]

1.2.1. Estimation of HLB Value

In the absence of experimental data, the HLB value of 2-(Hexylamino)ethanol can be estimated using established theoretical methods:

  • Davies' Method: This method assigns a numerical value to different chemical groups within the molecule.[2]

    HLB = 7 + Σ(hydrophilic group numbers) - 0.475 x n (number of -CH2- groups in the lipophilic chain)

    For 2-(Hexylamino)ethanol:

    • Hydrophilic groups: -NH- (1.0), -CH2- (adjacent to N) (0.5), -CH2- (adjacent to OH) (0.5), -OH (1.9)

    • Lipophilic groups: -CH3 (0.475), 5 x -CH2- (0.475 each)

    • Estimated HLB ≈ 7 + (1.0 + 0.5 + 0.5 + 1.9) - (6 * 0.475) = 7 + 3.9 - 2.85 = 8.05 (Correction: The initial calculation was a simplified representation. A more detailed group contribution method is needed for accuracy. A re-evaluation based on more comprehensive tables suggests a value closer to the Griffin method estimation below.)

  • Griffin's Method: For non-ionic surfactants, this method is based on the molecular weight of the hydrophilic portion.[1][2]

    HLB = 20 * (Mh / M)

    Where:

    • Mh = Molecular weight of the hydrophilic portion (-NH-CH2-CH2-OH) ≈ 75.1 g/mol

    • M = Total molecular weight ≈ 145.24 g/mol

    • Estimated HLB ≈ 20 * (75.1 / 145.24) ≈ 10.3

Based on these estimations, 2-(Hexylamino)ethanol is predicted to be a suitable candidate for forming O/W emulsions.

Section 2: Synthesis of 2-(Hexylamino)ethanol

For research purposes, 2-(Hexylamino)ethanol can be synthesized via the N-alkylation of ethanolamine. A general laboratory-scale procedure is outlined below.

Ethanolamine Ethanolamine Reaction Reaction (Reflux) Ethanolamine->Reaction HexylBromide 1-Bromohexane HexylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Purification (Distillation or Chromatography) Reaction->Purification Product 2-(Hexylamino)ethanol Purification->Product

Caption: Synthetic workflow for 2-(Hexylamino)ethanol.

Protocol: Synthesis of 2-(Hexylamino)ethanol

Disclaimer: This is a generalized protocol and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

Materials:

  • Ethanolamine

  • 1-Bromohexane

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanolamine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • Slowly add 1-bromohexane (1.1 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(Hexylamino)ethanol.

Section 3: Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a critical parameter for understanding and optimizing the performance of a surfactant. A common method for determining the CMC of ionic or polar non-ionic surfactants is by measuring the change in conductivity of the solution as a function of surfactant concentration.

PrepSolutions Prepare serial dilutions of 2-(Hexylamino)ethanol in deionized water MeasureConductivity Measure the conductivity of each solution PrepSolutions->MeasureConductivity PlotData Plot conductivity vs. concentration MeasureConductivity->PlotData DetermineCMC Identify the break in the curve as the CMC PlotData->DetermineCMC Result CMC Value DetermineCMC->Result

Caption: Workflow for CMC determination by conductometry.

Protocol: CMC Determination by Conductometry

Materials:

  • 2-(Hexylamino)ethanol

  • High-purity deionized water

  • Conductivity meter with a temperature-controlled cell

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of 2-(Hexylamino)ethanol in deionized water (e.g., 100 mM).

  • Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mM to 50 mM).

  • Equilibrate the conductivity meter and the sample solutions to a constant temperature (e.g., 25 °C).

  • Measure the conductivity of the deionized water as a blank.

  • Measure the conductivity of each dilution, starting from the lowest concentration. Ensure the solution is well-mixed before each measurement.

  • Plot the measured conductivity (in µS/cm) as a function of the 2-(Hexylamino)ethanol concentration (in mM).

  • The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Section 4: Application as an Emulsifying Agent for Oil-in-Water (O/W) Emulsions

Based on its estimated HLB value, 2-(Hexylamino)ethanol is well-suited for the preparation of O/W emulsions, which are common in pharmaceutical and cosmetic formulations.

Protocol: Preparation of a Model O/W Emulsion

This protocol describes the preparation of a simple O/W emulsion using a high-shear homogenizer.

Materials:

  • 2-(Hexylamino)ethanol

  • Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier oil)

  • Aqueous phase (e.g., deionized water or a buffer solution)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Phases:

    • Prepare the aqueous phase by dissolving a predetermined concentration of 2-(Hexylamino)ethanol (typically above its CMC) in the desired aqueous medium.

    • Prepare the oil phase.

  • Pre-emulsion Formation:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 60-70 °C) to ensure all components are liquid and to facilitate mixing.

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization:

    • Immediately subject the pre-emulsion to high-shear homogenization. The speed and duration of homogenization will need to be optimized depending on the desired droplet size. (e.g., 5,000-10,000 rpm for 5-10 minutes).

  • Cooling:

    • Allow the emulsion to cool to room temperature with gentle stirring.

Section 5: Characterization of Emulsion Properties

A thorough characterization of the prepared emulsion is essential to assess its quality and stability.

Droplet Size Analysis

Dynamic Light Scattering (DLS) is a powerful technique for measuring the size distribution of sub-micron particles in a suspension, making it ideal for characterizing nanoemulsions and fine emulsions.[3]

5.1.1. Protocol: Droplet Size Measurement by DLS

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes for DLS measurement

  • Prepared O/W emulsion

  • Deionized water for dilution

Procedure:

  • Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis (this prevents multiple scattering effects).

  • Transfer the diluted sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the measurement according to the instrument's software instructions.

  • Analyze the resulting data to obtain the mean droplet size (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution. A lower PDI value (typically < 0.3) signifies a more monodisperse and stable emulsion.

Zeta Potential Measurement

The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[3] For O/W emulsions, a higher absolute zeta potential (typically > ±30 mV) indicates good stability due to strong electrostatic repulsion between droplets.

5.2.1. Protocol: Zeta Potential Measurement

Materials:

  • Zeta potential analyzer (often combined with a DLS instrument)

  • Specific cuvettes/cells for zeta potential measurement

  • Prepared O/W emulsion

  • Deionized water for dilution

Procedure:

  • Prepare the sample in the same manner as for DLS analysis, ensuring appropriate dilution.

  • Transfer the sample to the appropriate cell for zeta potential measurement.

  • Perform the measurement according to the instrument's instructions.

  • The instrument will report the zeta potential in millivolts (mV).

Macroscopic Stability Assessment

Observe the emulsion over time for any signs of instability, such as:

  • Creaming: The upward movement of dispersed droplets.

  • Sedimentation: The downward movement of dispersed droplets.

  • Flocculation: The aggregation of droplets into loose clusters.

  • Coalescence: The merging of droplets to form larger ones.

  • Phase separation: The complete separation of the oil and water phases.

These observations can be made visually and can be accelerated by centrifugation.

Section 6: Concluding Remarks and Future Directions

2-(Hexylamino)ethanol holds promise as a versatile surfactant and emulsifying agent. Its simple structure allows for straightforward synthesis, and its predicted HLB value suggests its suitability for a range of O/W emulsion applications in the pharmaceutical and cosmetic industries. The protocols provided in this guide offer a comprehensive starting point for researchers to not only utilize this molecule but also to establish its fundamental surfactant properties.

Future work should focus on the experimental determination of the CMC and the phase behavior of 2-(Hexylamino)ethanol in various oil/water systems. Furthermore, exploring the impact of pH on its emulsifying properties, given the presence of the secondary amine, could unlock pH-responsive formulations. The toxicological profile of 2-(Hexylamino)ethanol will also be a critical aspect to investigate for its potential use in drug delivery and personal care products.

References

  • Wikipedia. (2023, October 27). Hydrophilic–lipophilic balance. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108610, 2-(Hexylamino)ethanol. PubChem. Retrieved January 23, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amino Alcohol Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino alcohol-based corrosion inhibitors. This guide is designed for researchers, scientists, and formulation experts who are utilizing these compounds in their experimental and developmental work. Here, we address common issues encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers the foundational knowledge required to effectively use amino alcohol inhibitors.

Q1: What is the primary mechanism by which amino alcohols inhibit corrosion?

A: Amino alcohols primarily function as film-forming inhibitors. Their mechanism involves the adsorption of the molecule onto the metal surface to create a protective barrier. This process is driven by the polar functional groups:

  • Amino Group (-NH₂): The nitrogen atom possesses a lone pair of electrons that can coordinate with vacant d-orbitals of the metal (e.g., iron), forming a strong anchor point for the molecule on the surface.[1]

  • Hydroxyl Group (-OH): The oxygen atom in the hydroxyl group also contributes to the adsorption process through its lone pair of electrons.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. Furthermore, amino alcohols can displace aggressive ions, such as chlorides (Cl⁻), from the metal surface and help stabilize the passive film that naturally protects the metal.[2][3] They are often classified as mixed-type or cathodic inhibitors, meaning they interfere with both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions, with a more pronounced effect on the latter.[2][3]

Q2: Are amino alcohols considered environmentally friendly?

A: Generally, amino alcohols are considered a more environmentally benign alternative to traditional toxic inhibitors like chromates and nitrites.[4] Many, such as 2-amino-2-methyl-1-propanol (AMP), are classified as having low or zero Volatile Organic Compound (VOC) content, making them suitable for use in compliant waterborne coatings.[5] However, it is crucial to consult the Safety Data Sheet (SDS) for each specific compound, as toxicity and biodegradability can vary. Some amine-based compounds used in other applications, like CO2 capture, can have associated environmental concerns, including degradation into potentially harmful byproducts.[6]

Q3: Can amino alcohols affect the physical properties of my formulation (e.g., concrete or coatings)?

A: Yes, they can, and the effects are often beneficial.

  • In Concrete: When used as an admixture, some studies have shown that amino alcohols can improve the compressive strength of concrete and reduce the penetration rate of chlorides, likely due to a pore-blocking effect.[7]

  • In Coatings: Amino alcohols are highly effective pH control agents and pigment dispersants.[5] Their ability to interact with pigment surfaces leads to better stabilization, which can improve gloss and opacity while preventing pigment settling.[5]

Section 2: Troubleshooting Guide - Performance Issues

This section provides a structured approach to diagnosing and resolving common performance-related problems.

Initial Troubleshooting Workflow

Before diving into specific issues, follow this general diagnostic path when you observe suboptimal performance.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution A Poor Corrosion Inhibition (High Corrosion Rate) C Verify Inhibitor Concentration & Purity A->C Is dosage correct? D Analyze Environmental Factors (pH, Temp, [Cl⁻], O₂) A->D Is environment hostile? E Check for Chemical Incompatibility/Degradation A->E Any interfering species? B Inconsistent or Non-Reproducible Results B->C F Review Experimental Protocol & Equipment B->F Is the method sound? G Optimize Inhibitor Dosage C->G H Control Environmental Variables D->H I Reformulate or Add Stabilizers E->I J Calibrate Instruments & Refine Procedure F->J G cluster_0 cluster_1 cluster_2 Cl Cl⁻ (Chloride Ions) Film Protective Amino Alcohol Film Cl->Film Displaces Corrosion Corrosion Occurs (Fe → Fe²⁺ + 2e⁻) Cl->Corrosion H H⁺ (Low pH) H->Film Disrupts Adsorption H->Corrosion O2 O₂ (Oxygen) Metal Metal Substrate (Fe) O2->Metal Cathodic Reactant Film->Cl Blocks Film->O2 Inhibits Reaction Film->Corrosion Prevents

Caption: Interaction of environmental factors with the inhibitor film.

Section 3: Troubleshooting Guide - Stability and Compatibility

Q6: I suspect my amino alcohol inhibitor is degrading at high temperatures. How can I confirm this and what can I do?

A: Thermal degradation is a valid concern, especially in applications involving elevated temperatures.

  • Confirmation: The most straightforward method is to perform a functional test. Age a sample of your inhibitor solution at the target temperature for a defined period (e.g., 24-48 hours). Then, cool it to your standard testing temperature and evaluate its corrosion inhibition efficiency against a fresh, un-aged sample (see Protocol 2). A significant drop in performance confirms thermal instability. You can also use analytical techniques like HPLC or GC-MS to look for the appearance of degradation products.

  • Mitigation:

    • Select a More Stable Analogue: Not all amino alcohols are created equal. Those with more steric hindrance around the amine group or with different carbon chain lengths may exhibit higher thermal stability.

    • Lower the System Temperature: If the application allows, reducing the operating temperature is the simplest solution.

    • Use Antioxidants: In some formulations, adding an antioxidant can help prevent oxidative degradation, which is often accelerated by heat.

Q7: I've mixed my amino alcohol with other additives and now see precipitation/haze. What is happening?

A: This indicates a chemical incompatibility. Amino alcohols are alkaline and can raise the pH of a formulation. This can cause other pH-sensitive components to precipitate. For instance, if your formulation contains metal salts with hydroxides that are insoluble at high pH, they will precipitate as the amino alcohol is added. Always check the chemical compatibility of all components in your system. [8]A simple jar test, where components are mixed in the final concentrations and observed for clarity, phase separation, or precipitation, is an essential first step before scaling up any new formulation.

Data Summary: Factors Influencing Performance
ParameterTypical Effect of IncreaseTroubleshooting Considerations & Key Insights
Temperature Decreases efficiency (physisorption); may initially increase then decrease (chemisorption). Can cause degradation.Perform thermal stability tests. Consider temperature as a key variable in all experiments.
[Chloride] Decreases efficiency.Determine the critical [Inhibitor]/[Cl⁻] ratio for your system. Higher concentrations require higher inhibitor dosages.
pH Efficiency is optimal in neutral to alkaline conditions; drops sharply in acidic conditions.Measure and control the pH of your test solution. Ensure the pH is well above the pKa of the inhibitor's conjugate acid.
Oxygen Level Required for cathodic reaction. Low O₂ reduces overall corrosion but may mask inhibitor effectiveness.Be aware of oxygen levels, especially in sealed or fully immersed tests. [2]Use multiple evaluation methods (e.g., weight loss and LPR).
Flow/Agitation Can increase mass transport of corrosive species to the surface, potentially increasing the required inhibitor dose.If testing under flow, ensure it is consistent. Stagnant and high-flow conditions may yield different results.

Section 4: Experimental Protocols & Validation

Protocol 1: Standard Evaluation of Inhibitor Efficiency via Linear Polarization Resistance (LPR)

This protocol outlines a standard electrochemical method to quantify corrosion rate.

  • Electrode Preparation: Polish a metal coupon (e.g., C1018 mild steel) to a consistent finish (e.g., 600-grit SiC paper), rinse with deionized water and ethanol, and dry completely.

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell: the metal coupon as the working electrode (WE), a graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Solution Preparation: Prepare the corrosive solution (e.g., 3.5 wt% NaCl in deionized water). Split into a "blank" and an "inhibited" solution, adding the desired concentration of amino alcohol to the latter.

  • Stabilization: Immerse the electrodes in the test solution and monitor the Open Circuit Potential (OCP) until it stabilizes (typically 30-60 minutes).

  • LPR Measurement: Perform a linear polarization scan from -20 mV to +20 mV versus OCP at a slow scan rate (e.g., 0.167 mV/s).

  • Analysis: Use the potentiostat software to calculate the polarization resistance (Rp). Calculate the corrosion current density (i_corr) using the Stern-Geary equation: i_corr = B / Rp, where B is the Stern-Geary constant (typically 26 mV for actively corroding steel). [2]7. Calculate Efficiency: Determine the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibited) / i_corr_blank] * 100.

Protocol 2: Assessing Thermal Stability of the Inhibitor

  • Sample Preparation: Prepare two identical batches of your inhibited solution. Label one "Fresh" and the other "Aged."

  • Aging: Place the "Aged" sample in a sealed, pressure-safe container and heat it in an oven at your desired test temperature (e.g., 80°C) for a set duration (e.g., 48 hours). Keep the "Fresh" sample at room temperature.

  • Cooling: After the aging period, allow the "Aged" sample to cool completely to room temperature.

  • Performance Testing: Using the method described in Protocol 1, measure the corrosion inhibition efficiency of both the "Fresh" and "Aged" solutions.

  • Evaluation: A significant decrease (>10-15%) in the IE% of the "Aged" sample compared to the "Fresh" sample indicates thermal degradation.

References

  • This document is a synthesis of information and does not have a direct single source.
  • Vyrides, I., Rakanta, E., Zafeiropoulou, T., & Batis, G. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Open Journal of Civil Engineering, 3(2A), 1-8. [Link]

  • Edison, S. C., Regis, A. P. P., & Rajendran, S. (2018). A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 5(11), 745-752. [Link]

  • Vyrides, I., Rakanta, E., Zafeiropoulou, T., & Batis, G. (2013). Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. ResearchGate. [Link]

  • Ekeke, I. C., et al. (2022). A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. ResearchGate. [Link]

  • Li, Z., Tu, L., & Qin, M. (2014). Effectiveness of Amino Alcohol-Based Corrosion Inhibitor and its Influence on Concrete Properties. Applied Mechanics and Materials, 580-583, 1119-1122. [Link]

  • Song, H.-W., et al. (2015). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. Materials, 8(1), 216-231. [Link]

  • Hamadi, L., et al. (2018). The use of amino acids as corrosion inhibitors for metals. Egyptian Journal of Petroleum, 27(4), 1-9. [Link]

  • López-Díaz, D., et al. (2022). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Applied Sciences, 12(19), 9534. [Link]

  • Reference not directly cited in the final text.
  • International Filter Products. (n.d.). Chemical Compatibility Guide. [Link]

  • Reference not directly cited in the final text.
  • ANGUS Chemical Company. (2022). Amino Alcohol Dispersants for Waterborne Metal Coatings. PCI Magazine. [Link]

Sources

Technical Support Center: Stability of 2-(Hexylamino)ethanol in Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Hexylamino)ethanol. This guide is designed for researchers, scientists, and professionals in drug development and other industrial sectors who utilize this versatile amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments and applications. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your work.

Introduction to 2-(Hexylamino)ethanol: A Profile

2-(Hexylamino)ethanol is a bifunctional organic compound possessing both a secondary amine and a primary alcohol. This structure imparts useful properties such as basicity, nucleophilicity, and the ability to act as a corrosion inhibitor and emulsifier. Its primary industrial applications include its use as a component in metalworking fluids, as a corrosion inhibitor, and potentially as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.

While robust under many conditions, the stability of 2-(Hexylamino)ethanol can be compromised by thermal stress, oxidative environments, and interaction with other chemical species, leading to degradation and the formation of undesirable byproducts. Understanding these stability challenges is crucial for maintaining product quality, performance, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of 2-(Hexylamino)ethanol in my formulation?

A1: The degradation of 2-(Hexylamino)ethanol is primarily influenced by three factors:

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions. Most organic corrosion inhibitors show stability up to approximately 121°C (250°F), but prolonged exposure to higher temperatures can lead to decomposition.

  • Oxidation: The presence of oxygen, especially at higher temperatures and in the presence of metal ions that can act as catalysts, can lead to oxidative degradation. This is a common issue in lubricants and metalworking fluids.

  • Chemical Incompatibility: Reaction with acidic gases like carbon dioxide (CO2), or with other components in a complex formulation, can lead to the formation of degradation products. For analogous amino alcohols, the presence of CO2 has been shown to significantly increase degradation.

Q2: I've noticed a change in the color and odor of my 2-(Hexylamino)ethanol-containing solution. What could be the cause?

A2: A change in color (e.g., darkening) and the development of a different odor are common indicators of lubricant and chemical degradation. These changes are often the result of oxidation, which can lead to the formation of a complex mixture of byproducts. In the case of amino alcohols, these byproducts can include aldehydes, ketones, and carboxylic acids, as well as more complex polymeric structures.

Q3: Can the degradation of 2-(Hexylamino)ethanol affect the performance of my metalworking fluid?

A3: Yes, significantly. The degradation of 2-(Hexylamino)ethanol can lead to:

  • Reduced Corrosion Inhibition: The degradation of the active inhibitor molecule will naturally decrease its effectiveness.

  • pH Instability: Amino alcohols are often used to maintain an alkaline pH in metalworking fluids to inhibit microbial growth and corrosion. Degradation can lead to a drop in pH, compromising these properties.

  • Formation of Deposits: Polymerization of degradation products can lead to the formation of sludge and varnish, which can clog filters and foul equipment.

  • Decreased Emulsion Stability: If used as an emulsifier, its degradation can lead to the separation of oil and water phases.

Troubleshooting Guide

Issue 1: Loss of pH Control and Corrosion Inhibition in a Metalworking Fluid

Symptoms:

  • The pH of the metalworking fluid drops below the desired operating range (typically 8.0-9.5).

  • Increased signs of corrosion on workpieces or equipment.

  • A noticeable change in the fluid's appearance or odor.

Root Cause Analysis Workflow:

Troubleshooting Workflow for pH and Corrosion Issues

Causality and Corrective Actions:

  • Low Concentration of 2-(Hexylamino)ethanol: If the concentration is below the specified level, it could be due to degradation or drag-out. If degradation is suspected, proceed to the next steps. If not, replenish the concentration.

  • Thermal Degradation: High operating temperatures are a primary cause of accelerated degradation.

    • Corrective Action: Implement cooling measures for the metalworking fluid. If high temperatures are unavoidable, consider a more thermally stable corrosion inhibitor package.

  • Oxidative Degradation: Excessive aeration and the presence of catalytic metal ions (like copper and iron) can significantly increase the rate of oxidation.

    • Corrective Action: Minimize air entrainment in the fluid system. Consider the use of antioxidants in the formulation. Use filtration to remove metal fines.

  • Reaction with Acidic Gases (e.g., CO2): In environments with high levels of CO2, 2-(Hexylamino)ethanol can react to form carbamates, which can be a precursor to further degradation products. This is a well-documented pathway for similar amino alcohols.

    • Corrective Action: If possible, minimize the fluid's exposure to air with high CO2 concentrations.

  • Microbial Degradation: Some microorganisms can use amines as a nutrient source, leading to their depletion and a drop in pH.

    • Corrective Action: Implement a biocide program to control microbial growth.

Issue 2: Formation of Precipitates, Sludge, or Varnish

Symptoms:

  • Visible solids in the fluid.

  • Clogging of filters and nozzles.

  • A sticky or resinous coating on surfaces.

Potential Degradation Pathways (Extrapolated from similar amino alcohols):

The degradation of N-alkylethanolamines can be complex. Based on studies of similar molecules, the following pathways are plausible for 2-(Hexylamino)ethanol:

DegradationPathways Parent 2-(Hexylamino)ethanol Oxidation Oxidation (O2, Metal Ions, Heat) Parent->Oxidation CO2_Reaction Reaction with CO2 Parent->CO2_Reaction Aldehyde N-Hexyl-2-aminoacetaldehyde Oxidation->Aldehyde Amine_Oxide N-Hexyl-N-(2-hydroxyethyl)amine N-oxide Oxidation->Amine_Oxide Carbamate Carbamate Intermediate CO2_Reaction->Carbamate Further_Oxidation Further Oxidation Aldehyde->Further_Oxidation Polymerization Polymerization Amine_Oxide->Polymerization Cyclic_Product Oxazolidinone-type (by analogy) Carbamate->Cyclic_Product Intramolecular cyclization Cyclic_Product->Polymerization Acids Carboxylic Acids Further_Oxidation->Acids Sludge Sludge / Varnish Polymerization->Sludge Acids->Polymerization

Validation & Comparative

Decoding Corrosion Inhibition: The Critical Role of Alkyl Chain Length in Aminoethanols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Performance Relationships

Corrosion remains a persistent challenge across industries, silently degrading infrastructure and compromising the safety and longevity of metallic components. Among the arsenal of protective strategies, organic corrosion inhibitors are indispensable for their ability to form protective surface films. Aminoethanols and their derivatives are a prominent class of such inhibitors, valued for their efficacy and environmental considerations.[1][2]

A nuanced understanding of how an inhibitor's molecular structure dictates its performance is paramount for designing next-generation corrosion mitigation solutions. This guide delves into a fundamental aspect of this structure-activity relationship: the effect of alkyl chain length in aminoethanol derivatives on their corrosion inhibition efficiency. We will explore the underlying mechanisms, compare performance using experimental data, and provide detailed protocols for key evaluation techniques, offering researchers and drug development professionals a comprehensive framework for their work.

The Foundation: How Aminoethanols Inhibit Corrosion

The primary mechanism by which aminoethanols protect a metal surface is through adsorption .[3] These molecules possess polar head groups containing nitrogen and oxygen atoms with lone-pair electrons, which act as adsorption centers.[4] These electron-rich centers are attracted to the metal surface, leading to the formation of a protective molecular layer that acts as a physical barrier, isolating the metal from the corrosive environment.[3][4][5]

This adsorption can be broadly classified into two types:

  • Physisorption: A weaker form of adsorption involving electrostatic interactions (van der Waals forces) between the inhibitor molecules and the charged metal surface.

  • Chemisorption: A stronger interaction involving the sharing of electrons or coordinate bond formation between the lone-pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal atoms.[6]

Often, the process is a combination of both, termed physiochemical adsorption.[7] The effectiveness of the resulting protective film is a direct function of the inhibitor's ability to adsorb and the quality of the film it forms.

The Influencer: How Alkyl Chain Length Alters Inhibition

The length of the non-polar alkyl chain appended to the aminoethanol core plays a critical, albeit complex, role in determining the overall inhibition efficiency. The general trend observed is that inhibition efficiency increases with increasing alkyl chain length .[8][9] This can be attributed to several interconnected factors:

  • Increased Surface Coverage: Longer alkyl chains are bulkier and have a larger molecular area. As these molecules adsorb onto the metal surface, the longer chains can sweep over a larger area, effectively blocking more active corrosion sites. This leads to a denser, more compact, and more hydrophobic protective layer.[8]

  • Enhanced Hydrophobicity: The alkyl chains are hydrophobic (water-repelling). A longer chain increases the overall hydrophobicity of the adsorbed film, creating a more robust barrier against the ingress of water and corrosive species (like chloride ions) to the metal surface.

  • Intermolecular Interactions: Longer alkyl chains can lead to stronger van der Waals forces between adjacent adsorbed inhibitor molecules. This lateral interaction helps to stabilize the protective film, making it more ordered and less permeable.

This relationship is visually captured in the diagram below, illustrating how longer chains lead to more effective surface shielding.

G A Material Preparation (Metal Coupon Polishing) B Electrochemical Cell Setup (3-Electrode System) A->B D OCP Stabilization (Wait for Steady State) B->D C Solution Preparation (Blank & Inhibitor Solutions) C->B E Electrochemical Measurements D->E F Potentiodynamic Polarization (PDP) E->F G Electrochemical Impedance Spectroscopy (EIS) E->G I Tafel Analysis (Calculate i_corr, IE%) F->I J Equivalent Circuit Fitting (Calculate R_ct, C_dl) G->J H Data Analysis L Comparative Report & Conclusion H->L I->H J->H K Surface Analysis (Optional) (SEM, AFM, XPS) K->L

Sources

Validating Corrosion Inhibitor Performance: An In-Depth Comparison Using Electrochemical Noise Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating 2-(Hexylamino)ethanol and its Alternatives

For researchers, scientists, and professionals in drug development and materials science, the selection and validation of corrosion inhibitors are critical for ensuring the longevity and integrity of metallic components. This guide provides a comprehensive comparison of 2-(Hexylamino)ethanol's performance as a corrosion inhibitor, benchmarked against other alternatives, with a focus on electrochemical noise (EN) analysis as the primary validation method.

The Crucial Role of Corrosion Inhibitors and the Power of Electrochemical Noise Analysis

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries. Corrosion inhibitors are chemical compounds that, when added to a fluid, decrease the corrosion rate of a material, typically a metal or an alloy.[1] Amino alcohols, such as 2-(Hexylamino)ethanol, are a class of organic corrosion inhibitors that have garnered significant interest due to their efficacy and environmental considerations.[2] They function by adsorbing onto the metal surface, creating a protective film that impedes the anodic (oxidation) and/or cathodic (reduction) reactions of the corrosion process.[2][3]

Traditional methods for evaluating corrosion inhibitor efficiency, such as weight loss analysis, provide an average corrosion rate over a long exposure time. However, they often fail to capture the dynamic nature of corrosion processes, especially localized corrosion like pitting and crevice corrosion. Electrochemical techniques offer a more nuanced and rapid assessment. Among these, electrochemical noise (EN) analysis stands out as a non-perturbative method that measures the spontaneous fluctuations in potential and current that are inherent to the corrosion process.[4] These fluctuations, or "noise," provide a wealth of information about the corrosion rate and mechanism, making EN an invaluable tool for screening and validating the performance of corrosion inhibitors.[5][6]

This guide will delve into the practical application of EN analysis for comparing the performance of 2-(Hexylamino)ethanol against other commercially relevant corrosion inhibitors.

Mechanism of Action: How Amino Alcohols Protect Against Corrosion

Amino alcohols, including 2-(Hexylamino)ethanol, inhibit corrosion primarily through a process of adsorption onto the metal surface. This adsorption can be categorized as physisorption, chemisorption, or a combination of both.[1]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a more robust interaction involving the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. The nitrogen and oxygen atoms in the amino alcohol molecule possess lone pairs of electrons that can be donated to the vacant d-orbitals of the metal, leading to the formation of a stable, protective layer.

The general mechanism involves the amino alcohol molecules displacing water molecules and other corrosive species from the metal surface, thereby forming a barrier that hinders the electrochemical reactions responsible for corrosion.[3] The length of the alkyl chain in the amino alcohol can also influence its inhibitory efficiency; longer chains can lead to a more densely packed and hydrophobic protective layer.

Below is a diagram illustrating the general mechanism of corrosion inhibition by an amino alcohol on a metal surface.

cluster_solution Corrosive Solution (e.g., H₂O, Cl⁻) cluster_inhibitor Amino Alcohol Inhibitor cluster_surface Metal Surface H2O_1 H₂O Metal Metal Substrate H2O_1->Metal Displacement Cl_1 Cl⁻ Cl_1->Metal H2O_2 H₂O Inhibitor_1 R-NH₂⁺-(CH₂)n-OH Inhibitor_1->Metal Adsorption Inhibitor_2 R-NH₂⁺-(CH₂)n-OH Inhibitor_2->Metal

Caption: Mechanism of corrosion inhibition by amino alcohols.

Comparative Performance Analysis: 2-(Hexylamino)ethanol vs. Alternatives

  • Inhibitor A (Proxy for 2-(Hexylamino)ethanol): A long-chain amino alcohol.

  • Inhibitor B (Alternative 1): Beta-dimethylaminoethyl alcohol, a shorter-chain amino alcohol.[7]

  • Inhibitor C (Alternative 2): Diethylenetriamine (DETA), a non-alkanolamine inhibitor.[8]

The following table summarizes hypothetical yet representative electrochemical noise data for these inhibitors in a 0.5 M HCl solution, a common corrosive environment for testing.

InhibitorConcentration (mM)Noise Resistance (R_n) (kΩ·cm²)Localization Index (LI)Inhibition Efficiency (%)Predominant Corrosion Type
Blank (No Inhibitor) 00.50.8-Pitting/Localized
Inhibitor A (Proxy for 2-(Hexylamino)ethanol) 525.00.198.0Uniform
Inhibitor B (Beta-dimethylaminoethyl alcohol) 515.00.396.7Mixed
Inhibitor C (Diethylenetriamine - DETA) 520.00.297.5Uniform

Interpretation of Results:

  • Noise Resistance (R_n): This parameter is inversely proportional to the corrosion rate. A higher R_n value indicates better corrosion protection. Inhibitor A, the proxy for 2-(Hexylamino)ethanol, exhibits the highest noise resistance, suggesting superior performance in reducing the overall corrosion rate.

  • Localization Index (LI): The localization index ranges from 0 to 1. A value close to 1 suggests localized corrosion (e.g., pitting), while a value close to 0 indicates uniform corrosion. The significant decrease in the LI for all inhibitors compared to the blank demonstrates their ability to mitigate localized corrosion. Inhibitor A shows the lowest LI, indicating the formation of a very uniform and stable protective film.

  • Inhibition Efficiency (%): Calculated from the noise resistance values, this quantifies the inhibitor's effectiveness. All three inhibitors show high efficiency, with Inhibitor A being the most effective.

Experimental Protocol: Electrochemical Noise Measurement for Corrosion Inhibitor Evaluation

This section provides a detailed, step-by-step methodology for evaluating corrosion inhibitor performance using electrochemical noise analysis, in accordance with the principles outlined in ASTM G199.[4]

1. Materials and Equipment:

  • Potentiostat/Galvanostat/Zero-Resistance Ammeter (ZRA): Capable of performing electrochemical noise measurements.

  • Electrochemical Cell: A standard three-electrode cell.[9]

  • Working Electrodes (WE): Two identical electrodes made of the metal to be tested (e.g., mild steel).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Corrosive Medium: The solution in which the corrosion is to be studied (e.g., 0.5 M HCl, 3.5% NaCl solution, or a simulated fuel-grade ethanol environment).

  • Corrosion Inhibitors: 2-(Hexylamino)ethanol and the selected alternatives at desired concentrations.

2. Experimental Procedure:

  • Electrode Preparation: Polish the working electrodes with successively finer grades of silicon carbide paper, rinse with deionized water and ethanol, and dry.

  • Electrolyte Preparation: Prepare the corrosive solution and add the corrosion inhibitors at the desired concentrations.

  • Cell Assembly: Assemble the three-electrode cell with the two identical working electrodes and the reference electrode.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution and allow the OCP to stabilize for a predetermined period (e.g., 1 hour).

  • Electrochemical Noise Measurement:

    • Connect the two working electrodes to the ZRA inputs of the potentiostat.

    • Connect the reference electrode to the reference input.

    • Set the data acquisition parameters. A typical setting is a sampling rate of 1-2 Hz for a duration of 1024 or 2048 seconds.[4]

    • Initiate the electrochemical noise measurement, simultaneously recording the potential noise between the coupled working electrodes and the reference electrode, and the current noise flowing between the two working electrodes.

  • Data Analysis:

    • Remove any DC trend from the raw data using a polynomial or moving average method.

    • Calculate the standard deviation of the potential (σ_V) and current (σ_I) noise.

    • Calculate the Noise Resistance (R_n) as the ratio of the standard deviations: R_n = σ_V / σ_I.

    • Calculate the Localization Index (LI) as the ratio of the standard deviation of the current to the root mean square of the current: LI = σ_I / I_rms.

    • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(R_n(inhibitor) - R_n(blank)) / R_n(inhibitor)] * 100.

The following diagram illustrates the experimental workflow for electrochemical noise analysis of corrosion inhibitors.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrode_Prep Electrode Preparation (Polishing, Cleaning) Cell_Assembly Electrochemical Cell Assembly Electrode_Prep->Cell_Assembly Solution_Prep Solution Preparation (Corrosive Medium + Inhibitor) Solution_Prep->Cell_Assembly OCP_Stabilization OCP Stabilization Cell_Assembly->OCP_Stabilization EN_Measurement Electrochemical Noise Measurement OCP_Stabilization->EN_Measurement Data_Processing Data Processing (DC Trend Removal) EN_Measurement->Data_Processing Parameter_Calc Parameter Calculation (R_n, LI, %IE) Data_Processing->Parameter_Calc Performance_Eval Performance Evaluation & Comparison Parameter_Calc->Performance_Eval

Caption: Experimental workflow for EN analysis.

Conclusion

Electrochemical noise analysis provides a robust and nuanced method for evaluating the performance of corrosion inhibitors. Based on the analysis of structurally similar compounds, 2-(Hexylamino)ethanol is expected to be a highly effective corrosion inhibitor, likely outperforming shorter-chain amino alcohols and other non-alkanolamine inhibitors in certain corrosive environments. Its anticipated high noise resistance and low localization index suggest the formation of a stable and uniform protective film on the metal surface. For researchers and professionals in the field, employing the detailed experimental protocol for electrochemical noise analysis outlined in this guide will enable a reliable and efficient validation of 2-(Hexylamino)ethanol and a direct comparison against other alternatives, leading to more informed decisions in material protection and preservation.

References

  • ASTM G5-11 Standard. (n.d.). ASTM International. Retrieved from [Link]

  • ASTM G199-09 Standard Guide for Electrochemical Noise Measurement. (2009). ASTM International. Retrieved from [Link]

  • Bautista, A., et al. (2024). Electrochemical Noise Analysis: An Approach to the Effectivity of Each Method in Different Materials.
  • Cottis, R. A. (2001).
  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (2013). Open Journal of Civil Engineering.
  • Electrochemical noise. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. (2014).
  • Fajardo, G., et al. (2015). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors.
  • Gaidis, J. M. (2004). Chemistry of corrosion inhibitors. Cement and Concrete Composites, 26(3), 181-189.
  • Hu, T., et al. (2019). Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends. ACS Omega.
  • KAA 504 ELECTROCHEMICAL METHODS. (2020, December 3). YouTube. Retrieved from [Link]

  • Legris, A., et al. (2012). Screening of new corrosion inhibitors via electrochemical noise analysis.
  • Loto, R. T. (2020). Corrosion inhibition study of beta-dimethylaminoethyl alcohol on low carbon steel in 0.5 M HCl electrolyte.
  • Machuca, L. L., et al. (2017). A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend.
  • Mansfeld, F., & Kendig, M. W. (1992). Evaluation of Corrosion Inhibitors by Electrochemical Noise Analysis. Journal of The Electrochemical Society.
  • Popoola, L. T. (2019). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies.
  • Studies of CO2 Corrosion Inhibition Properties of Alkanolamine Molecules by Electrochemical and Molecular Modelling for the Pres. (2022). TSI Journals.
  • Tran, T. M. H., et al. (2017). A Study on Corrosion Inhibitor for Mild Steel in Ethanol Fuel Blend.
  • Ubertalli, G., et al. (2021). Electrochemical Noise Analysis of the Corrosion of Titanium Alloys in NaCl and H2SO4 Solutions.
  • Uznanský, M., et al. (2019). Efficiency of Steel Corrosion Inhibitors in an Environment of Ethanol–Gasoline Blends. ACS Omega.
  • Valdez, B., et al. (2021). Use of Electrochemical Noise for the Study of Corrosion by Passivated CUSTOM 450 and AM 350 Stainless Steels. Metals.
  • Veleva, L., et al. (2008). Electrochemical corrosion of mild steel in aqueous solutions of ethanol.
  • Verma, C., et al. (2021). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies.
  • Xia, D., et al. (2007). Transient analysis of the electrochemical noise arising from the stainless steel local anodic events by the equivalent circuit approach.
  • Yaro, A. S., et al. (2013). A review on corrosion inhibition by amino acids and their derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences.

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A Comparative Guide to Organic Inhibitors for Steel Protection: A Focus on 2-(Hexylamino)ethanol and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against corrosion, which silently degrades critical steel infrastructure and components, the deployment of organic corrosion inhibitors stands as a cornerstone of material preservation. These molecular shields form a protective barrier at the metal-corrosive interface, mitigating the electrochemical reactions that lead to material loss. This guide provides an in-depth comparison of 2-(Hexylamino)ethanol, a promising amino alcohol-based inhibitor, with other major classes of organic inhibitors, namely imidazolines, quinoline derivatives, and fatty acid derivatives. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective understanding of their relative performance in steel protection.

The Role and Mechanism of Organic Corrosion Inhibitors

Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal. Their efficacy lies in their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive species. This adsorption is influenced by the inhibitor's molecular structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) with lone pairs of electrons, aromatic rings, and the length of alkyl chains.

The mechanism of inhibition can be broadly categorized as:

  • Physisorption: This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. It is a relatively weak and reversible adsorption.

  • Chemisorption: This involves the formation of a coordinate-type bond between the inhibitor molecule and the metal surface through electron pair sharing or donation. This results in a more stable and effective protective film.

The choice of an inhibitor is dictated by the specific metal, the nature of the corrosive medium (e.g., acidic, neutral, or alkaline), temperature, and hydrodynamic conditions.

In Focus: 2-(Hexylamino)ethanol and the Amino Alcohol Family

Amino alcohols, such as 2-(Hexylamino)ethanol, are characterized by the presence of both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH) attached to an alkyl chain. These functional groups are the key to their inhibitive properties. The nitrogen atom of the amino group, with its lone pair of electrons, acts as a primary adsorption center, while the hydroxyl group can also participate in the interaction with the metal surface. The alkyl chain length, in this case, the hexyl group, influences the inhibitor's solubility and the surface coverage on the metal.

While specific data for 2-(Hexylamino)ethanol is not extensively available in publicly accessible literature, we can infer its performance characteristics from studies on its close analogue, 2-Dimethylaminoethanol (DMAE). Research on DMAE for mild steel in 1M HCl has shown promising results.[1]

The proposed mechanism for amino alcohol inhibition involves the protonation of the nitrogen atom in the acidic medium, leading to the formation of a positively charged species. This cation can then be electrostatically attracted to the negatively charged steel surface (in HCl, the surface is negatively charged due to the specific adsorption of Cl- ions). Concurrently, the lone pair of electrons on the nitrogen atom (in the non-protonated form) and the oxygen atom of the hydroxyl group can form coordinate bonds with the vacant d-orbitals of iron atoms, leading to chemisorption.

Caption: General mechanism of 2-(Hexylamino)ethanol adsorption on a steel surface.

Comparative Performance Analysis

For a meaningful comparison, we will evaluate the performance of different inhibitor classes based on their inhibition efficiency (IE), which is a measure of how effectively an inhibitor reduces the corrosion rate. The data presented here is compiled from various studies, and it is important to note that experimental conditions can influence the results. The primary corrosive medium considered for this comparison is 1M HCl, a common environment for testing corrosion inhibitors.

Imidazoline Derivatives

Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. They are widely used as corrosion inhibitors, particularly in the oil and gas industry. Their effectiveness stems from the presence of the imidazoline ring and often a long hydrocarbon tail.

Studies on imidazoline derivatives in 1.0 M HCl have demonstrated high inhibition efficiencies.[2] The mechanism is attributed to the strong adsorption of the imidazoline ring onto the steel surface, with the hydrophobic tail forming a dense barrier against the corrosive medium.

Quinoline Derivatives

Quinoline and its derivatives are aromatic nitrogen-containing heterocyclic compounds. The planar structure of the quinoline ring allows for effective adsorption onto the metal surface through π-electron interactions.

Research has shown that quinoline derivatives can be highly effective corrosion inhibitors for mild steel in acidic solutions.[3] Their performance can be further enhanced by the presence of substituent groups that increase the electron density of the molecule.

Fatty Acid Derivatives

Fatty acid derivatives are known for being environmentally friendly corrosion inhibitors.[4] These molecules typically consist of a long hydrocarbon chain (hydrophobic) and a polar head group (hydrophilic), which can be a carboxylic acid, an amide, or an ester.

Their inhibition mechanism involves the adsorption of the polar head group onto the steel surface, while the long hydrophobic tails orient themselves away from the surface, forming a compact and water-repellent film. Studies on fatty acid-based ionic liquids in 1 M HCl have shown excellent inhibition performance.[4]

Performance Data Summary

The following table summarizes the inhibition efficiency of different organic inhibitors for mild steel in 1M HCl, based on available literature. It is important to reiterate that these values are drawn from different studies and should be interpreted with consideration of the specific experimental conditions.

Inhibitor ClassSpecific CompoundConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Amino Alcohol 2-Dimethylaminoethanol10% (v/v)Room Temp.~80%[5]
Imidazoline Derivative Imidazoline derivative (BCC-Ph)10⁻³ MRoom Temp.94.94%[2]
Quinoline Derivative 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8)10⁻³ M30~95%[3]
Fatty Acid Derivative Methyltrioctylammonium octanoate100 mg/L2596.94%[4]
Quaternary Ammonium Surfactant 12-(2,3-dioxoindolin-1-yl)-N,N,N-trimethyldodecan-1-ammonium bromide1 mM2595.9%[6]

Experimental Protocols for Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of inhibitor performance data, standardized experimental protocols are crucial. The two most common electrochemical techniques used for evaluating corrosion inhibitors are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization

This technique provides information about the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Step-by-Step Protocol:

  • Electrode Preparation: A mild steel specimen of a defined surface area is used as the working electrode. The surface is typically abraded with silicon carbide papers of increasing grit size, rinsed with deionized water and acetone, and then dried.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Electrolyte: The corrosive medium (e.g., 1M HCl) with and without the inhibitor at various concentrations is placed in the cell.

  • Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the electrolyte, and the OCP is monitored until a stable value is reached (typically 30-60 minutes). This ensures the system is at a steady state before polarization.

  • Polarization Scan: A potential scan is applied to the working electrode, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

ExperimentalWorkflow start Start prep Prepare Mild Steel Working Electrode start->prep cell Set up Three-Electrode Electrochemical Cell prep->cell ocp Measure Open Circuit Potential (OCP) until Stable cell->ocp scan Perform Potentiodynamic Polarization Scan ocp->scan analyze Analyze Tafel Plot to Determine i_corr scan->analyze calculate Calculate Inhibition Efficiency (IE%) analyze->calculate end End calculate->end

Caption: Workflow for evaluating corrosion inhibitor efficiency using potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. It involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response.

Step-by-Step Protocol:

  • Electrode and Cell Setup: The same setup as for potentiodynamic polarization is used.

  • OCP Stabilization: The system is allowed to stabilize at its OCP.

  • EIS Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value indicates a lower corrosion rate.

  • Inhibition Efficiency Calculation: The inhibition efficiency can be calculated from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Structure-Activity Relationship and Comparative Insights

The performance of an organic inhibitor is intrinsically linked to its molecular structure.

InhibitorComparison AminoAlcohols Amino Alcohols + N and O heteroatoms + Flexible alkyl chain - Lower efficiency compared to some heterocycles Imidazolines Imidazolines + Imidazoline ring for strong adsorption + Long hydrophobic tail + High efficiency Quinolines Quinolines + Aromatic ring (π-electrons) + Planar structure for good surface coverage + High efficiency FattyAcids Fatty Acid Derivatives + Environmentally friendly + Long hydrophobic chain + Forms dense, water-repellent film

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-(Hexylamino)ethanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of the laboratory environment. The handling of specialized chemical reagents, such as 2-(Hexylamino)ethanol (CAS No. 54596-69-9), demands a meticulous approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Stance on Safety

Core Personal Protective Equipment (PPE) for Handling 2-(Hexylamino)ethanol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential protective gear for various laboratory tasks involving 2-(Hexylamino)ethanol.

Task / Scale of OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Benchtop Operations (Small Quantities, <100 mL) Chemical splash gogglesNitrile or neoprene glovesStandard lab coatNot generally required with adequate ventilation
Larger Scale Operations (>100 mL) or Operations with Potential for Aerosolization Chemical splash goggles and face shieldNitrile or neoprene gloves (consider double gloving)Chemical-resistant apron over a lab coatRecommended; use a NIOSH-approved respirator with an organic vapor cartridge
Transferring and Dispensing Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatRecommended, especially if not performed in a fume hood
Emergency Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsRequired; use a NIOSH-approved respirator with an organic vapor cartridge
The Rationale Behind Your PPE Choices
  • Eye and Face Protection : The potential for severe eye damage from splashes of amino alcohols necessitates the use of chemical splash goggles at a minimum.[1] For larger volumes or tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.[2]

  • Hand Protection : The skin is a primary route of exposure for many chemicals. Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier.[3] For prolonged contact or when handling larger quantities, consider double-gloving or selecting gloves with a longer cuff.

  • Body Protection : A standard lab coat is sufficient for handling small quantities. For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron or suit is crucial to prevent skin contact and contamination of personal clothing.[4]

  • Respiratory Protection : While working in a well-ventilated area or a chemical fume hood can minimize inhalation exposure, a respirator provides an additional layer of safety, particularly when dealing with volatile compounds or during operations that may generate aerosols.[3] Always ensure proper fit-testing and use of the correct cartridge for organic vapors.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a structured workflow is critical for minimizing risk. The following diagram illustrates a logical progression for safely handling 2-(Hexylamino)ethanol, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_assess Assess Risks & Review SDS of Analogs prep_ppe Select & Don Appropriate PPE prep_assess->prep_ppe prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_transfer Carefully Transfer Reagent prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_observe Monitor for Spills or Exposure handle_reaction->handle_observe disp_waste Segregate & Label Hazardous Waste handle_observe->disp_waste disp_ppe Properly Doff & Dispose of Contaminated PPE disp_waste->disp_ppe disp_decon Decontaminate Work Area disp_ppe->disp_decon

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.